LpxC-IN-13
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C25H28N4O3 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC 名称 |
(1S)-1-[1-[[5-[4-[2-(3-morpholin-4-ylcyclobutyl)ethynyl]phenyl]-1,2-oxazol-3-yl]methyl]imidazol-2-yl]ethanol |
InChI |
InChI=1S/C25H28N4O3/c1-18(30)25-26-8-9-29(25)17-22-16-24(32-27-22)21-6-4-19(5-7-21)2-3-20-14-23(15-20)28-10-12-31-13-11-28/h4-9,16,18,20,23,30H,10-15,17H2,1H3/t18-,20?,23?/m0/s1 |
InChI 键 |
MDRNQGXMBXNQJB-QRGRWYIGSA-N |
产品来源 |
United States |
Foundational & Exploratory
LpxC-IN-13: A Technical Overview of its Presumptive Mechanism of Action as a Novel LpxC Inhibitor
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed primary scientific literature or patent documentation fully elucidating the discovery, synthesis, and comprehensive biological characterization of the specific compound designated as LpxC-IN-13 (CAS 3033881-14-7) is not publicly available at the time of this report's compilation. Information is primarily sourced from chemical vendor data and a cited patent application (WO2024067813A1) titled "Aromatic acetylene (B1199291) derivative, preparation method therefor, and pharmaceutical use thereof," which was not accessible for a complete review. Consequently, this document provides an in-depth guide to the established mechanism of action for LpxC inhibitors as a class of antibacterial agents, contextualizing the limited available data for this compound within this framework.
Core Mechanism of Action: Targeting the Lipid A Biosynthesis Pathway
This compound is identified as an inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). This enzyme is a critical component in the biosynthesis of Lipid A, an essential lipid that anchors the lipopolysaccharide (LPS) layer in the outer membrane of most Gram-negative bacteria. The inhibition of LpxC is a validated and promising strategy for the development of novel antibiotics specifically targeting these challenging pathogens.
The core mechanism of action for LpxC inhibitors, and therefore the presumed mechanism for this compound, involves the following key steps:
-
Enzyme Inhibition: LpxC inhibitors bind to the active site of the LpxC enzyme. LpxC is a zinc-dependent metalloenzyme, and many potent inhibitors, often containing a hydroxamate group, chelate the catalytic zinc ion. This binding prevents the natural substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, from accessing the active site.
-
Disruption of Lipid A Synthesis: The LpxC-catalyzed deacetylation is the first committed and irreversible step in the Lipid A biosynthetic pathway. By inhibiting this step, the entire downstream pathway is halted.
-
Accumulation of Toxic Intermediates & Depletion of Lipid A: Inhibition of LpxC leads to the accumulation of the substrate and a depletion of the products required for the subsequent steps of Lipid A synthesis. This imbalance disrupts the tightly regulated process of outer membrane biogenesis.
-
Bacterial Cell Death: The lack of newly synthesized Lipid A prevents the formation of functional LPS. This compromises the integrity of the outer membrane, leading to increased permeability, cellular stress, and ultimately, bacterial cell death. This mechanism is distinct from many existing classes of antibiotics, offering a potential solution to combat multidrug-resistant Gram-negative infections.
Signaling and Experimental Workflow Diagram
Caption: Mechanism of LpxC Inhibition by this compound.
Quantitative Data
Due to the limited public data for this compound, the following table includes its reported IC50 value. For comparative context, data for other well-characterized LpxC inhibitors are also provided.
| Compound | Target Enzyme | IC50 (nM) | Organism Source of Enzyme | Reference |
| This compound | LpxC | 18.06 | Not Specified | Chemical Vendor Data |
| CHIR-090 | LpxC | <1 | Aquifex aeolicus, Escherichia coli | [1] |
| ACHN-975 | LpxC | Sub-nanomolar | Not Specified | |
| BB-78485 | LpxC | 160 | Escherichia coli | |
| L-161,240 | LpxC | 26 | Not Specified |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. The following are generalized, yet detailed, methodologies for key experiments typically cited in the study of novel LpxC inhibitors.
LpxC Enzyme Inhibition Assay (Fluorescence-Based)
This assay is commonly used to determine the IC50 value of a potential inhibitor.
-
Principle: The assay measures the activity of purified LpxC enzyme. The product of the LpxC reaction, a free amino group on the glucosamine (B1671600) sugar, can be detected by derivatization with a fluorescent probe, such as o-phthaldialdehyde (OPA).
-
Materials:
-
Purified LpxC enzyme
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5
-
Test compound (this compound) dissolved in DMSO
-
OPA reagent (o-phthaldialdehyde in a suitable buffer with 2-mercaptoethanol)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of a 96-well plate, add the assay buffer, the test compound dilution (or DMSO for control), and the purified LpxC enzyme.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a strong acid).
-
Add the OPA reagent to each well and incubate in the dark to allow for the derivatization of the product.
-
Measure the fluorescence intensity (Excitation/Emission wavelengths typically around 340/455 nm).
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
-
Principle: Bacteria are cultured in the presence of serial dilutions of the test compound. The MIC is determined by visual inspection of turbidity.
-
Materials:
-
Bacterial strains (e.g., E. coli, P. aeruginosa, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (this compound)
-
96-well clear microplates
-
Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL)
-
-
Procedure:
-
Prepare two-fold serial dilutions of the test compound in CAMHB in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (no drug) and negative (no bacteria) growth controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Experimental Workflow Diagram
References
LpxC-IN-13: A Technical Overview of Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Gram-negative bacteria presents a significant global health challenge, necessitating the discovery of novel antibacterial agents with new mechanisms of action.[1][2] One promising target is the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of lipid A.[1][3][4] Lipid A is an essential component of the outer membrane of most Gram-negative bacteria, making its inhibition a compelling strategy for antibiotic development.[3][5] This document provides a technical guide on the discovery and synthesis of a potent series of LpxC inhibitors, exemplified by the isoserine-based hydroxamic acid derivatives, including the highly active compound (S)-13j, which for the purpose of this guide will be considered representative of the "LpxC-IN-13" series.[6]
Discovery of Isoserine-Based Hydroxamic Acid Inhibitors
The development of this inhibitor series originated from a fragment-based drug discovery approach.[6][7] The core scaffold, a benzyloxyacetohydroxamic acid, was systematically optimized by introducing various substituents to interact with the UDP-binding pocket of the LpxC enzyme.[6] Nuclear Magnetic Resonance (NMR)-based fragment screening was employed to identify chemical moieties that could bind to this pocket. This strategy led to the identification of several privileged fragments, including biphenyl, indole (B1671886), quinoline, and pyrazole.[6]
These fragments were then linked to the core hydroxamic acid scaffold via different linkers. The amide linker proved to be the most effective in enhancing the inhibitory activity towards LpxC.[6] This led to the synthesis of a series of isoserine-based amides, designated as compounds 13a-n , which were evaluated for their ability to inhibit E. coli LpxC and their antibacterial activity.[6]
Synthesis of this compound Series
The synthesis of the isoserine-based hydroxamic acid inhibitors involved a multi-step process. A key step was the Staudinger–Vilarrasa reaction, which provided a convenient method for creating the amide linkage between the selected fragments and the core scaffold.[6] The general synthetic route commenced with the appropriate azide (B81097) precursor, which was then ligated with various carboxylic acids to generate the desired amide-linked hydroxamic acids.[6] For instance, the synthesis of compounds (S)-13b–n was achieved by ligating the azide (S)-28 with the respective carboxylic acids.[6] The enantiomeric (R)-configured amides were synthesized in a similar fashion starting from the corresponding (R)-azide.[6]
Experimental Workflow for Synthesis
Caption: Synthetic workflow for isoserine-based hydroxamic acids.
Biological Activity and Quantitative Data
The synthesized compounds were evaluated for their inhibitory activity against E. coli LpxC C63A and P. aeruginosa LpxC, as well as their antibacterial activity against different E. coli strains.[6] The (S)-configuration of the isoserine scaffold was consistently found to be the more active enantiomer (the eutomer).[6]
LpxC Inhibitory Activity
The inhibitory activities (Ki values) of the most potent compounds are summarized below. The indole derivatives, particularly (S)-13h and (S)-13j, demonstrated single-digit nanomolar inhibition of both E. coli and P. aeruginosa LpxC.[6]
| Compound | E. coli LpxC C63A Ki (nM) | P. aeruginosa LpxC Ki (nM) |
| (S)-13h | 11 | 7.9 |
| (S)-13i | 15 | 13 |
| (S)-13j | 9.5 | 5.6 |
Antibacterial Activity
The most potent LpxC inhibitors also exhibited significant antibacterial activity, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range against both a standard E. coli strain (BL21(DE3)) and a strain with a compromised outer membrane (D22).[6]
| Compound | E. coli BL21(DE3) MIC (µg/mL) | E. coli D22 MIC (µg/mL) |
| (S)-13h | 2 | 0.031 |
| (S)-13i | 4 | 0.031 |
| (S)-13j | 1 | 0.031 |
Mechanism of Action
The isoserine-based hydroxamic acid inhibitors act by binding to the active site of the LpxC enzyme. The hydroxamate moiety chelates the catalytic zinc ion, which is essential for the enzyme's deacetylase activity.[1] The appended fragments, such as the indole group in (S)-13j, extend into the UDP-binding pocket, forming additional interactions that contribute to the high inhibitory potency.[6] Molecular docking studies have suggested that the amide group of the side chain can form a hydrogen bond with the backbone of F192, while the terminal aromatic group engages in aromatic interactions with the side chain of the same residue.[6]
LpxC Inhibition Pathway
Caption: Mechanism of action of LpxC inhibitors.
Experimental Protocols
LpxC Inhibition Assay
The inhibitory activity of the compounds was determined using an LC-MS/MS-based assay for both E. coli LpxC C63A and P. aeruginosa LpxC.[6] The substrate used was UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine.[6] The assay measures the formation of the product, UDP-3-O-[(R)-3-hydroxymyristoyl]-glucosamine, in the presence of varying concentrations of the inhibitor to determine the Ki value.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity was assessed by determining the MIC values using a broth microdilution method.[6] Serial dilutions of the compounds were prepared in a suitable growth medium, and a standardized inoculum of the bacterial strain was added. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth after a defined incubation period.
Conclusion
The fragment-based discovery and subsequent optimization of isoserine-based hydroxamic acids have yielded potent inhibitors of LpxC with significant antibacterial activity. The lead compounds, such as (S)-13j, demonstrate single-digit nanomolar inhibition of LpxC from both E. coli and P. aeruginosa and potent antibacterial effects.[6] These findings underscore the potential of targeting LpxC for the development of novel antibiotics to combat Gram-negative infections and provide a solid foundation for further preclinical and clinical development.
References
- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses, Structures and Antibiotic Activities of LpxC Inhibitors Based on the Diacetylene Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fragment-Based Discovery of Novel Non-Hydroxamate LpxC Inhibitors with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
LpxC-IN-13: A Potent Inhibitor of Bacterial Lipid A Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LpxC-IN-13 is a novel and potent inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a critical component in the biosynthesis of lipid A in Gram-negative bacteria. The inhibition of LpxC represents a promising strategy for the development of new antibiotics. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a complex molecule with a molecular formula of C25H28N4O3. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C25H28N4O3 |
| Molecular Weight | 432.51 g/mol |
| CAS Number | 3033881-14-7 |
| SMILES String | C--INVALID-LINK--N5CCOCC5)=C2">C@@HO |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Solubility | Soluble in DMSO |
Biological Activity
This compound is a highly potent inhibitor of LpxC with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. This potent activity makes it an interesting candidate for further investigation as a potential antibacterial agent.
| Parameter | Value | Reference |
| IC50 | 18.06 nM | [1][2][3] |
Mechanism of Action: Inhibition of the Lipid A Biosynthesis Pathway
LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria. Lipid A anchors the lipopolysaccharide (LPS) complex in the bacterial outer membrane, which is crucial for maintaining the structural integrity of the cell and protecting it from the external environment.
The inhibition of LpxC by this compound disrupts the lipid A biosynthetic pathway, leading to a depletion of lipid A and a failure to assemble a functional outer membrane. This ultimately results in bacterial cell death. The pathway is a validated target for novel antibiotics as it is essential for bacterial viability and is absent in mammals.
References
- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Stability of LpxC Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No publicly available data could be found for a specific compound designated "LpxC-IN-13." This guide provides a comprehensive overview of the solubility and stability characteristics of LpxC inhibitors as a class, drawing on data from well-documented examples. The principles and methodologies described herein are intended to be broadly applicable to novel LpxC inhibitors.
Introduction to LpxC and its Inhibitors
The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial zinc-dependent metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of lipid A. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria.[1][2][3] Due to its essential role in bacterial viability and the lack of a homologous enzyme in mammals, LpxC has emerged as a promising target for the development of novel antibiotics to combat multidrug-resistant Gram-negative pathogens.
A significant challenge in the development of LpxC inhibitors has been achieving favorable physicochemical properties, particularly solubility and stability, which are critical for oral bioavailability and therapeutic efficacy. Early LpxC inhibitors, such as those from the University of Washington/Chiron collaboration, often exhibited limited solubility and high plasma protein binding.[1] Consequently, a major focus of medicinal chemistry efforts has been the systematic improvement of these properties.
This technical guide provides an in-depth analysis of the solubility and stability of LpxC inhibitors, including relevant experimental protocols and a discussion of the underlying signaling pathways.
LpxC Signaling Pathway and Inhibition
LpxC is a key enzyme in the lipid A biosynthetic pathway, also known as the Raetz pathway. The inhibition of LpxC disrupts this pathway, leading to the depletion of lipid A and the accumulation of toxic intermediates, ultimately resulting in bacterial cell death.
Solubility of LpxC Inhibitors
The solubility of LpxC inhibitors is a critical determinant of their oral bioavailability and in vivo efficacy. Many potent LpxC inhibitors are hydrophobic molecules designed to interact with the hydrophobic tunnel of the enzyme. This inherent hydrophobicity often leads to poor aqueous solubility.
| Compound Class/Name | Solubility | pH | Notes |
| Alkynyl-substituted Pyridones | >350 µg/mL | 7.0 | The alkynyl group improves solubility compared to the phenyl analogs. |
| Phenyl-substituted Pyridones | 7 - 112 µg/mL | 7.0 | Limited solubility is observed in this series. |
| UW/Chiron Compounds | Limited | Not Specified | Generally characterized by low solubility and high protein binding.[1] |
| LPC-233 | Orally Bioavailable | Not Specified | While specific solubility values are not provided, its oral bioavailability suggests adequate solubility for absorption. |
Several medicinal chemistry strategies have been employed to enhance the solubility of LpxC inhibitors:
-
Introduction of Polar Groups: The incorporation of polar functional groups, such as the morpholino group in CHIR-090, that can be exposed to the solvent has been shown to improve solubility without compromising inhibitory activity.
-
Prodrug Approach: Phosphate prodrugs of LpxC inhibitors have been synthesized to increase aqueous solubility. These prodrugs are designed to be rapidly converted to the active parent drug in vivo.
-
Formulation Strategies: For preclinical studies, poorly soluble LpxC inhibitors are often formulated using techniques such as:
-
Solution Formulations: Utilizing co-solvents and excipients to dissolve the compound.
-
Microemulsions and Nano-suspensions: These lipid-based formulations can enhance the solubility and absorption of highly lipophilic compounds.
-
Stability of LpxC Inhibitors
The stability of LpxC inhibitors is crucial for their shelf-life, formulation, and in vivo performance. Stability is typically assessed in terms of chemical stability (degradation in solution or solid-state) and metabolic stability.
-
pH Stability: The stability of LpxC inhibitors can be pH-dependent. For instance, some hydroxamic acid-based inhibitors may be unstable at elevated pH.
-
In Vitro Stability: The binding of an inhibitor to the LpxC enzyme can significantly increase the thermal stability of the protein. This can be measured by techniques like differential scanning fluorimetry (DSF), where the melting temperature (Tm) of the protein increases in the presence of a stabilizing ligand.
The metabolic stability of LpxC inhibitors is a key factor in determining their pharmacokinetic profile, including their half-life and bioavailability.
| Compound/Class | Metabolic Stability Assessment | Findings |
| Isoserine-based Amides | Human and mouse liver microsomes and S9 fractions | Generally high metabolic stability in liver microsomes. Lower stability was observed in S9 fractions for some compounds, suggesting metabolism by non-CYP enzymes. |
| LPC-233 | In vivo studies in mice | Orally bioavailable, indicating sufficient metabolic stability to achieve therapeutic concentrations. |
Experimental Protocols
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against LpxC.
Materials:
-
Purified LpxC enzyme (e.g., from E. coli or P. aeruginosa)
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Test inhibitor compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Stopping Reagent (e.g., 0.625 M NaOH)
-
Neutralizing Reagent (e.g., 0.625 M Acetic Acid)
-
Detection Reagent (e.g., o-phthaldialdehyde (OPA) in borax (B76245) buffer)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the LpxC enzyme to the assay buffer.
-
Add the inhibitor dilutions to the enzyme solution and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stopping reagent.
-
Incubate to allow for hydrolysis of the product.
-
Neutralize the reaction with the neutralizing reagent.
-
Add the detection reagent to develop a fluorescent or colorimetric signal.
-
Measure the signal using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
This protocol provides a general method for assessing the kinetic solubility of a compound.
Materials:
-
Test compound
-
DMSO
-
Phosphate buffered saline (PBS), pH 7.4
-
Microplate
-
Plate shaker
-
LC-MS/MS or HPLC-UV system
Procedure:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Add the DMSO stock solution to PBS in a microplate to achieve the desired final compound concentration (the final DMSO concentration should be low, e.g., <1%).
-
Shake the plate at room temperature for a defined period (e.g., 2 hours).
-
Centrifuge the plate to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new plate.
-
Analyze the concentration of the compound in the supernatant using a suitable analytical method like LC-MS/MS or HPLC-UV.
-
The measured concentration represents the kinetic solubility of the compound under these conditions.
This protocol is used to determine the stability of the LpxC protein within bacterial cells upon treatment with an inhibitor.
Materials:
-
Bacterial culture (e.g., E. coli)
-
LpxC inhibitor
-
Chloramphenicol (B1208) (protein synthesis inhibitor)
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-LpxC antibody
Procedure:
-
Grow a bacterial culture to the desired growth phase (e.g., stationary phase).
-
Treat the cells with the LpxC inhibitor at a specified concentration (e.g., MIC) for a short period (e.g., 15 minutes).
-
Add chloramphenicol to inhibit further protein synthesis.
-
Collect cell samples at various time points after the addition of chloramphenicol.
-
Lyse the collected cells and normalize the protein concentrations.
-
Analyze the levels of LpxC protein in each sample by SDS-PAGE and Western blotting using an anti-LpxC antibody.
-
The persistence of the LpxC protein over time indicates its stability in the presence of the inhibitor.
Conclusion
The development of LpxC inhibitors as a novel class of antibiotics for Gram-negative infections is a promising area of research. Overcoming challenges related to solubility and stability is paramount to the successful clinical translation of these compounds. The methodologies and data presented in this guide provide a framework for researchers to evaluate and optimize these critical properties in their own LpxC inhibitor discovery and development programs. While specific data for "this compound" remains elusive, the general principles outlined here will be instrumental in advancing the field.
References
- 1. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
LpxC Enzyme in Gram-Negative Bacteria: A Core Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The unique outer membrane of these pathogens, characterized by an outer leaflet of lipopolysaccharide (LPS), serves as a highly effective permeability barrier, rendering many existing antibiotics ineffective. The biosynthesis of lipid A, the hydrophobic anchor of LPS, is an essential pathway for the viability of most Gram-negative bacteria. This guide focuses on the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent metalloamidase that catalyzes the first committed and irreversible step in lipid A biosynthesis. Due to its essential nature, its high conservation across Gram-negative species, and the absence of homologous proteins in mammals, LpxC has emerged as a premier target for the development of novel antibacterial agents.[1][2][3] This document provides an in-depth overview of LpxC's function, catalytic mechanism, regulation, and its validation as a drug target, supplemented with quantitative data on inhibitors and detailed experimental protocols.
LpxC: Function and Catalytic Mechanism
LpxC, also known as UDP-3-O-acyl-N-acetylglucosamine deacetylase, is a crucial cytoplasmic enzyme in the lipid A biosynthetic pathway, often referred to as the Raetz pathway.[4][5]
2.1 Enzymatic Reaction
LpxC catalyzes the second step in lipid A synthesis: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine to produce UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine and acetate (B1210297).
Chemical Reaction: UDP-3-O-[(3R)-3-hydroxymyristoyl]-N-acetylglucosamine + H₂O ⇌ UDP-3-O-[(3R)-3-hydroxymyristoyl]-D-glucosamine + acetate
While the first step of the pathway, catalyzed by LpxA, is thermodynamically unfavorable and reversible, the LpxC-catalyzed deacetylation is the first committed and irreversible step. This makes LpxC a critical control point for the entire lipid A biosynthetic cascade. Consequently, either the inhibition or the over-accumulation of LpxC is lethal to bacteria like E. coli.
2.2 Catalytic Mechanism
LpxC is a zinc-dependent metalloamidase that requires a bound Zn²⁺ ion for its catalytic activity. The enzyme's active site contains a catalytic zinc ion coordinated by specific amino acid residues. Kinetic and structural analyses suggest that LpxC employs a general acid-base catalytic mechanism. In this proposed mechanism, a glutamate (B1630785) residue (E78 in E. coli LpxC) acts as a general base, abstracting a proton from a zinc-bound water molecule. This activated water molecule then performs a nucleophilic attack on the substrate's amide linkage, leading to a tetrahedral oxyanion intermediate that is stabilized by the zinc ion and other active site residues.
The Lipid A Biosynthetic Pathway (Raetz Pathway)
The biosynthesis of Kdo₂-Lipid A in E. coli is a nine-enzyme process that begins in the cytoplasm and is completed at the inner membrane. LpxC's position as the catalyst for the committed step underscores its importance as a regulatory hub and therapeutic target.
Caption: Fig 1. The Raetz Pathway of Lipid A Biosynthesis.
LpxC as a Premier Antibacterial Target
LpxC is a highly attractive target for novel Gram-negative antibiotics for several key reasons:
-
Essentiality: The LpxC enzyme is essential for the viability of most Gram-negative bacteria, including clinically important pathogens like Pseudomonas aeruginosa and members of the Enterobacteriaceae. Inactivating LpxC disrupts the formation of the outer membrane, leading to cell death.
-
Conservation: The lpxC gene is highly conserved across a broad range of Gram-negative bacteria, suggesting that a single inhibitor could have a wide spectrum of activity.
-
Lack of Mammalian Homolog: LpxC shares no significant sequence or structural homology with any known mammalian proteins, which minimizes the potential for off-target effects and associated toxicity.
-
Novel Mechanism: Targeting LpxC represents a clinically unprecedented mechanism of action, making it a powerful strategy to combat pathogens that have developed resistance to existing antibiotic classes.
Quantitative Analysis of LpxC Inhibitors
Over two decades of research have led to the discovery of numerous LpxC inhibitors, with hydroxamic acid derivatives being the most potent and well-studied class. These compounds typically chelate the active site zinc ion, competitively inhibiting the enzyme. The table below summarizes the in vitro enzyme inhibitory activity (IC₅₀) and whole-cell antibacterial activity (Minimum Inhibitory Concentration, MIC) for several key LpxC inhibitors.
| Inhibitor | Target Organism | Enzyme IC₅₀ | MIC (µg/mL) | Reference(s) |
| L-161,240 | E. coli | 0.03 µM | 1-3 | |
| E. coli | Kᵢ ≈ 50 nM | - | ||
| P. aeruginosa | - | Inactive | ||
| BB-78485 | E. coli | 160 nM | 1 | |
| P. aeruginosa | - | >32 (Wild-Type) | ||
| CHIR-090 | E. coli | Sub-nanomolar | - | |
| P. aeruginosa | Sub-nanomolar | - | ||
| P. aeruginosa | - | MIC₉₀ = 4 | ||
| PF-5081090 | A. baumannii | 183 nM | 32 (MIC₉₀) | |
| LpxC-4 | K. pneumoniae | - | 1 (MIC₉₀) | |
| A. baumannii | - | ≥32 (MIC₉₀) | ||
| Compound 10 | P. aeruginosa | 3.6 nM | - |
Regulation of LpxC Activity
To maintain a balance between LPS and phospholipid biosynthesis, the cellular levels of LpxC are tightly regulated. In E. coli and other enterobacteria, LpxC is degraded by the essential, membrane-anchored ATP-dependent metalloprotease FtsH. This proteolytic degradation is a key control mechanism; the stabilization of LpxC leads to a toxic accumulation of LPS, while its excessive degradation is also lethal. The FtsH-mediated turnover of LpxC is modulated by other essential proteins, including LapB (YciM), which acts as an adapter, and YejM (PbgA/LapC), which appears to protect LpxC from degradation.
Caption: Fig 2. Proteolytic Regulation of LpxC Levels.
Experimental Methodologies
The study of LpxC and the screening for its inhibitors rely on robust biochemical and microbiological assays.
7.1 Workflow for LpxC Inhibitor Screening
A typical workflow for identifying and characterizing novel LpxC inhibitors involves a multi-step process, beginning with high-throughput screening and progressing to detailed enzymatic and whole-cell characterization.
Caption: Fig 3. Experimental Workflow for LpxC Inhibitor Discovery.
7.2 LpxC Enzyme Activity Assays
Several methods have been developed to measure the enzymatic activity of LpxC.
7.2.1 Homogeneous Fluorometric Assay This method is suitable for high-throughput screening and relies on the detection of the free amine product formed after deacetylation.
-
Principle: The product of the LpxC reaction, UDP-3-O-(R-3-hydroxymyristoyl)glucosamine, has a primary amine that reacts with o-phthaldialdehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to produce a fluorescent adduct. The increase in fluorescence is proportional to enzyme activity.
-
Protocol Outline:
-
Reaction mixtures are prepared in a 96-well plate format containing buffer (e.g., 40 mM MES, pH 6.0), 0.02% Brij 35, dithiothreitol, the test inhibitor (dissolved in DMSO), and purified LpxC enzyme.
-
The reaction is initiated by adding the substrate, UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc (e.g., at 25 µM).
-
The reaction proceeds for a set time (e.g., 30 minutes) at 37°C.
-
The reaction is stopped by adding a strong base (e.g., 0.625 M NaOH), which also serves to hydrolyze the 3-O-acyl ester.
-
The mixture is neutralized with acid (e.g., 0.625 M acetic acid).
-
The OPA/2-mercaptoethanol detection reagent is added, and after a short incubation, fluorescence is measured (e.g., excitation at 340 nm, emission at 455 nm).
-
7.2.2 Radiometric Assay This is a highly sensitive, traditional method that uses a radiolabeled substrate.
-
Principle: The substrate is synthesized with a radiolabel, typically ³H on the acetyl group or ³²P on the UDP moiety. After the enzymatic reaction, the radiolabeled product is separated from the unreacted substrate, and the radioactivity is quantified.
-
Protocol Outline:
-
Synthesize radiolabeled [³H-acetyl]-UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc.
-
Set up the enzymatic reaction with purified LpxC and the radiolabeled substrate.
-
After incubation, stop the reaction (e.g., by boiling or adding acid).
-
Separate the released [³H]acetate from the substrate/product using an appropriate method (e.g., anion-exchange chromatography or charcoal absorption).
-
Quantify the radioactivity of the released acetate using liquid scintillation counting.
-
7.2.3 LC-MS/MS-Based Assay This modern, label-free method offers high specificity and sensitivity for detailed kinetic studies.
-
Principle: Liquid chromatography is used to separate the substrate and the product of the enzymatic reaction, which are then detected and quantified by tandem mass spectrometry.
-
Protocol Outline:
-
Perform the enzymatic reaction in a suitable buffer with purified LpxC, substrate, and inhibitor.
-
Terminate the reaction at various time points by adding an organic solvent (e.g., acetonitrile) or a strong acid.
-
Centrifuge to pellet the precipitated protein.
-
Inject the supernatant into an LC-MS/MS system.
-
Separate substrate and product using reverse-phase chromatography.
-
Quantify the amounts of both substrate and product using multiple reaction monitoring (MRM) in the mass spectrometer. This allows for the calculation of reaction velocity and kinetic parameters like Kₘ and k꜀ₐₜ.
-
Conclusion and Future Outlook
The LpxC enzyme stands as one of the most compelling and clinically unexploited targets for the development of new antibiotics against multidrug-resistant Gram-negative pathogens. Its essential role in the committed step of lipid A biosynthesis, combined with its conservation and lack of a human counterpart, provides a solid foundation for a therapeutic strategy with a high potential for specificity and broad-spectrum activity. While challenges in achieving optimal potency across all priority pathogens (especially Acinetobacter baumannii) and managing potential off-target effects remain, the progress in medicinal chemistry has yielded potent inhibitors with promising preclinical data. Continued research into the structure, function, and regulation of LpxC, coupled with innovative inhibitor design, holds the promise of delivering a new class of antibiotics to address the urgent threat of Gram-negative resistance.
References
- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UDP-3-O-N-acetylglucosamine deacetylase - Wikipedia [en.wikipedia.org]
- 4. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UDP-3-O-acyl-N-acetylglucosamine deacetylase - Wikipedia [en.wikipedia.org]
The Gatekeeper of Gram-Negative Bacterial Viability: A Technical Guide to LpxC in Lipid A Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Gram-negative bacteria represents a critical threat to global public health. The unique outer membrane of these bacteria, composed of an outer leaflet of lipopolysaccharide (LPS), serves as a formidable barrier to many conventional antibiotics. Lipid A, the hydrophobic anchor of LPS, is essential for the viability of most Gram-negative bacteria, making its biosynthetic pathway an attractive target for novel antimicrobial agents.[1][2] This technical guide provides an in-depth exploration of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), the enzyme that catalyzes the first committed and irreversible step in lipid A biosynthesis.[3] Due to its essential nature and conservation across a wide range of pathogenic species, LpxC has emerged as a promising target for the development of new classes of antibiotics.
Core Concepts: The Pivotal Role of LpxC
LpxC is a cytosolic, zinc-dependent metalloenzyme that catalyzes the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine to produce UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine and acetate.[4] This reaction is the second step in the Raetz pathway of lipid A biosynthesis and is crucial for pulling the preceding thermodynamically unfavorable reaction catalyzed by LpxA forward.[3]
Enzymatic Function and Catalytic Mechanism
LpxC employs a general acid-base catalytic mechanism.[3] The active site contains a catalytic zinc ion coordinated by histidine and aspartate residues.[1] This zinc ion activates a water molecule, which then acts as a nucleophile to attack the acetyl group of the substrate. A conserved glutamate (B1630785) residue acts as a general base to deprotonate the water molecule, while a conserved histidine residue may act as a general acid to protonate the leaving amine group.[4]
The structure of LpxC reveals a unique "beta-alpha-alpha-beta sandwich" fold with a hydrophobic tunnel that accommodates the acyl chain of the substrate, contributing to its specificity.[3]
LpxC as a Therapeutic Target
The essentiality of LpxC for the survival of most Gram-negative bacteria, coupled with the absence of a homologous enzyme in mammals, makes it an ideal target for selective antibacterial drug development.[3] Inhibition of LpxC disrupts the synthesis of lipid A, leading to the accumulation of toxic intermediates, disruption of the outer membrane, and ultimately, bacterial cell death.
LpxC Inhibitors: A New Class of Antibiotics
Significant efforts in academic and industrial research have led to the discovery and development of potent LpxC inhibitors. These inhibitors are often characterized by a chelating group that interacts with the active site zinc ion.
The following table summarizes the inhibitory activity of several key LpxC inhibitors against various Gram-negative pathogens.
| Inhibitor | Target Organism | IC50 / Ki | MIC (μg/mL) | Reference |
| CHIR-090 | E. coli LpxC | Ki = 4.0 nM | 0.1 | [5][6][7] |
| P. aeruginosa | Potent Inhibition | 0.4 | [3][7] | |
| L-161,240 | E. coli LpxC | IC50 = 26 nM (at 3 µM substrate) | 1-3 | [7][8] |
| BB-78485 | E. coli LpxC | IC50 = 160 ± 70 nM | 1 | [7][8] |
| P. aeruginosa | Weak Inhibition | >32 | [8] | |
| LPC-233 | Enterobacteriaceae | - | MIC90 < 1.0 | [9] |
| P. aeruginosa | - | MIC90 < 1.0 | [9] | |
| LpxC-4 (PF-5081090) | P. aeruginosa | - | 0.25 | [7][10] |
| K. pneumoniae | - | 1 | [7] |
Visualizing the Core Processes
Lipid A Biosynthesis Pathway
The following diagram illustrates the initial steps of the lipid A biosynthesis pathway, highlighting the critical position of LpxC.
Caption: The committed step of Lipid A biosynthesis catalyzed by LpxC.
Regulation of LpxC Activity
In many Enterobacteriaceae, the cellular level of LpxC is tightly regulated through proteolysis by the essential membrane-bound AAA+ protease FtsH.[11][12][13] This mechanism prevents the toxic accumulation of LPS.
Caption: FtsH-mediated proteolytic regulation of LpxC.
Experimental Protocols
LpxC Deacetylase Activity Assay (Fluorescence-based)
This protocol describes a common method for measuring LpxC activity and screening for inhibitors.
Principle: The assay measures the production of the free amine product of the LpxC-catalyzed reaction using the fluorescent dye o-phthaldialdehyde (OPA), which reacts with primary amines.
Materials:
-
Purified LpxC enzyme
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
OPA Reagent: o-phthaldialdehyde and 2-mercaptoethanol (B42355) in a borate (B1201080) buffer
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare a reaction mixture containing assay buffer and the desired concentration of purified LpxC enzyme.
-
Add test compounds at various concentrations to the wells of the microplate. Include a DMSO-only control (no inhibitor).
-
Add the LpxC enzyme solution to the wells and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quench solution (e.g., acetic acid).
-
Add the OPA reagent to all wells and incubate in the dark for 15 minutes at room temperature.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.[8]
In Vivo Measurement of Lipid A Biosynthesis (Metabolic Labeling)
This protocol provides a general workflow to assess the impact of LpxC inhibitors on lipid A synthesis within bacterial cells.
Principle: Bacteria are grown in the presence of a radiolabeled precursor of lipid A (e.g., [¹⁴C]-acetate or ³²P-orthophosphate). The incorporation of the label into lipid A is measured in the presence and absence of an LpxC inhibitor.
Materials:
-
Bacterial culture (e.g., E. coli)
-
Growth medium (e.g., LB broth)
-
Radiolabeled precursor (e.g., [¹⁴C]-sodium acetate)
-
LpxC inhibitor
-
Reagents for lipid extraction (e.g., chloroform, methanol, water)
-
Thin-layer chromatography (TLC) plates and solvent system
-
Phosphorimager or scintillation counter
Procedure:
-
Grow a bacterial culture to mid-log phase.
-
Add the LpxC inhibitor at the desired concentration (a DMSO control should be included).
-
Immediately add the radiolabeled precursor to the cultures.
-
Incubate the cultures for a specific period to allow for metabolic labeling.
-
Harvest the cells by centrifugation.
-
Extract the total lipids from the cell pellet using a Bligh-Dyer extraction method.
-
Separate the lipid A species from other lipids using TLC.
-
Visualize and quantify the radiolabeled lipid A on the TLC plate using a phosphorimager or by scraping the corresponding spots and measuring radioactivity with a scintillation counter.
-
Compare the amount of labeled lipid A in the inhibitor-treated sample to the control to determine the effect on biosynthesis.
Experimental Workflow for LpxC Inhibitor Screening
The following diagram outlines a typical workflow for the discovery and characterization of novel LpxC inhibitors.
Caption: A typical workflow for LpxC inhibitor drug discovery.
Conclusion and Future Directions
LpxC remains a highly validated and promising target for the development of novel antibiotics against Gram-negative pathogens. The wealth of structural and mechanistic data available provides a solid foundation for structure-based drug design and lead optimization. Future research will likely focus on the discovery of non-hydroxamate inhibitors to mitigate potential off-target effects and the development of compounds with broad-spectrum activity against a wider range of clinically relevant Gram-negative bacteria. The continued exploration of the intricate regulatory networks governing LpxC expression and activity will also be crucial for understanding and overcoming potential resistance mechanisms. The in-depth understanding of LpxC's role in lipid A biosynthesis detailed in this guide underscores its significance as a key battleground in the ongoing fight against antibiotic resistance.
References
- 1. pnas.org [pnas.org]
- 2. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent BB-78485 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the Bacterial Deacetylase LpxC Bound to the Nucleotide Reaction Product Reveals Mechanisms of Oxyanion Stabilization and Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of Lipid A Biosynthesis as the Primary Mechanism of CHIR-090 Antibiotic Activity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Control of Lipopolysaccharide Biosynthesis by FtsH-Mediated Proteolysis of LpxC Is Conserved in Enterobacteria but Not in All Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
LpxC-IN-13 and its Analogs: A Technical Guide to Isoserine-Based Inhibitors for Antibacterial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LpxC-IN-13 and its related isoserine-based analogs as potent inhibitors of the bacterial enzyme LpxC, a critical target for the development of novel Gram-negative antibiotics. This document collates available quantitative data, details experimental protocols for key assays, and visualizes the underlying biochemical pathways and experimental workflows.
Introduction to LpxC Inhibition
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a key zinc-dependent metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of Lipid A. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria. As LpxC is highly conserved across Gram-negative species and has no mammalian homolog, it represents a promising target for the development of new antibacterial agents with a novel mechanism of action.
This compound belongs to a class of isoserine-based hydroxamic acid inhibitors that have demonstrated potent inhibition of LpxC and promising antibacterial activity. This guide will focus on the data presented in the work by Mielniczuk et al. (2024), which describes a series of these compounds, including highly potent analogs such as (S)-13j. While "this compound" is reported with an IC50 of 18.06 nM, the detailed scientific literature focuses on a series of related compounds, with (S)-13j being one of the most active.[1][2] This guide will therefore present data for this representative and well-characterized analog.
Mechanism of Action and Signaling Pathway
LpxC inhibitors, including the isoserine-based hydroxamic acids, primarily function by chelating the catalytic Zn²⁺ ion in the active site of the LpxC enzyme. This action blocks the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, the enzyme's natural substrate. The inhibition of this crucial step halts the biosynthesis of Lipid A, leading to a disruption of the outer membrane integrity and ultimately, bacterial cell death. The isoserine-based inhibitors are designed to interact with both the active site and the adjacent UDP-binding pocket of LpxC, enhancing their potency and specificity.
Caption: Inhibition of the Lipid A biosynthesis pathway by this compound.
Quantitative Data
The following tables summarize the in vitro inhibitory and antibacterial activity of this compound's potent analog, (S)-13j, and related compounds from the isoserine-based amide series, as reported by Mielniczuk et al. (2024).[1][2]
Table 1: LpxC Enzyme Inhibitory Activity
| Compound | Target Enzyme | Kᵢ (nM) |
| (S)-13j | E. coli LpxC C63A | 9.5 |
| (S)-13j | P. aeruginosa LpxC | 5.6 |
| (S)-13h | E. coli LpxC C63A | 15 |
| (S)-13h | P. aeruginosa LpxC | 7.9 |
| (S)-13i | E. coli LpxC C63A | 11 |
| (S)-13i | P. aeruginosa LpxC | 25 |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | E. coli BL21(DE3) (μg/mL) | E. coli D22 (lpxC101) (μg/mL) |
| (S)-13j | 1 - 4 | 0.031 |
| (S)-13h | 1 - 4 | 0.031 |
| (S)-13i | 1 - 4 | 0.031 |
Note: E. coli D22 is a strain with reduced LpxC activity, making it hypersensitive to LpxC inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on the procedures described by Mielniczuk et al. (2024).[1][2]
LpxC Inhibition Assay (E. coli LpxC C63A)
A fluorescence-based microplate assay is utilized to determine the inhibitory activity against the E. coli LpxC C63A mutant.
Caption: Workflow for the fluorescence-based E. coli LpxC inhibition assay.
Protocol Details:
-
Plate Preparation: Use a black, non-binding, 96-well fluorescence microplate.
-
Reagent Preparation:
-
Assay Buffer: 40 mM sodium morpholinoethanesulfonic acid (pH 6.0), 80 μM dithiothreitol, 0.02% Brij 35.
-
Substrate Solution: Prepare a 26.9 μM solution of UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine in assay buffer.
-
Enzyme Solution: Prepare a suitable dilution of purified E. coli LpxC C63A in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
Add 93 μL of the substrate solution to each well.
-
Add 2 μL of the inhibitor solution to the corresponding wells.
-
Initiate the reaction by adding 5 μL of the enzyme solution.
-
Incubate the plate at room temperature for 30 minutes.
-
Add o-phthaldialdehyde (OPA) reagent to each well to react with the primary amine of the deacetylated product.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the Ki values using appropriate enzyme kinetics models.
-
LpxC Inhibition Assay (P. aeruginosa LpxC)
A liquid chromatography with tandem mass spectrometry (LC-MS/MS)-based assay is employed to measure the inhibitory activity against P. aeruginosa LpxC.
Caption: Workflow for the LC-MS/MS-based P. aeruginosa LpxC inhibition assay.
Protocol Details:
-
Reaction Mixture: In a suitable reaction vessel, combine the purified P. aeruginosa LpxC enzyme, assay buffer, and the test inhibitor at various concentrations.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a defined period.
-
Reaction Termination: Quench the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the enzyme.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
LC-MS/MS Analysis: Inject the supernatant into a liquid chromatography system coupled with a tandem mass spectrometer.
-
Data Acquisition and Analysis:
-
Separate the substrate and the deacetylated product using a suitable chromatography column and gradient.
-
Detect and quantify the substrate and product using mass spectrometry.
-
Calculate the percentage of inhibition and determine the Ki values based on the reduction in product formation.
-
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity is assessed by determining the MIC using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for the broth microdilution MIC assay.
Protocol Details:
-
Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation:
-
Culture the bacterial strain (e.g., E. coli BL21(DE3) or E. coli D22) overnight on an appropriate agar (B569324) medium.
-
Suspend several colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.
-
MIC Reading: After incubation, visually determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound and its isoserine-based analogs, particularly compounds like (S)-13j, represent a promising class of LpxC inhibitors with potent enzymatic and antibacterial activity against Gram-negative pathogens. The data and protocols presented in this guide provide a valuable resource for researchers in the field of antibacterial drug discovery. Further optimization of this chemical scaffold could lead to the development of novel antibiotics to combat the growing threat of antimicrobial resistance.
References
LpxC-IN-13 Target Validation in E. coli: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the scientific rationale and experimental procedures for the target validation of LpxC inhibitors in Escherichia coli, with a focus on the hypothetical inhibitor LpxC-IN-13. The methodologies and data presented herein are based on established principles and published studies of well-characterized LpxC inhibitors, offering a robust framework for the validation of novel compounds targeting this essential bacterial enzyme.
Introduction: LpxC as a Critical Target in E. coli
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. Consequently, there is an urgent need for novel antibacterial agents that act on unexploited cellular targets. One of the most promising of these targets is UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC.[1][2][3]
LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which forms the major component of the outer membrane of Gram-negative bacteria.[1][4][5][6] The integrity of this outer membrane is crucial for bacterial viability, acting as a barrier against environmental stresses and preventing the influx of many antibiotics.[4] Inhibition of LpxC disrupts lipid A synthesis, leading to a compromised outer membrane and ultimately, bacterial cell death, making it an attractive target for the development of new antibiotics.[1][7]
The Lipid A Biosynthesis Pathway and the Role of LpxC
The biosynthesis of Kdo2-Lipid A in E. coli is a nine-step enzymatic pathway that takes place on the cytoplasmic face of the inner membrane.[8][9] The pathway begins with the acylation of UDP-N-acetylglucosamine by LpxA. However, this initial reaction is reversible.[4] The subsequent deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine by LpxC is the first irreversible step, committing the substrate to the lipid A pathway.[1][4][5][6] This pivotal role makes LpxC a critical control point in LPS synthesis.
Figure 1: Simplified Lipid A Biosynthesis Pathway in E. coli.
Target Validation Workflow for this compound
A multi-pronged approach is essential to rigorously validate that LpxC is the cellular target of this compound and that its inhibition is responsible for the compound's antibacterial activity. The workflow involves a combination of microbiological, biochemical, and genetic techniques.
Figure 2: Experimental Workflow for this compound Target Validation.
Quantitative Data Summary
The following tables summarize key quantitative data for well-characterized LpxC inhibitors against E. coli. These values provide a benchmark for evaluating the potency of novel inhibitors like this compound.
Table 1: In Vitro Enzyme Inhibition Data against E. coli LpxC
| Compound | IC50 (nM) | Assay Conditions | Reference |
| L-161,240 | 26 - 50 | 3 µM substrate | [1][6] |
| BB-78484 | 400 ± 90 | 25 µM substrate | [1] |
| BB-78485 | 160 ± 70 | 25 µM substrate | [1] |
| CHIR-090 | 4.0 (Ki) | N/A | [5] |
| L-573,655 | 8500 | N/A | [10] |
| LPC-233 | 0.22 ± 0.06 (Ki) | N/A | [7] |
Table 2: Minimum Inhibitory Concentration (MIC) Data against E. coli
| Compound | MIC (µg/mL) | E. coli Strain | Reference |
| L-161,240 | 1 - 3 | Wild-type | [6][10] |
| BB-78484 | 2 | ATCC 25922 | [1] |
| BB-78485 | 1 | Wild-type | [10] |
| CHIR-090 | 0.2 | W3110 | [11] |
| PF-05081090 | 0.2 | W3110 | [11] |
| LPC-233 | 0.014 | W3110 | [7] |
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of E. coli.
Materials:
-
E. coli strain (e.g., ATCC 25922, W3110)
-
Cation-adjusted Mueller-Hinton Broth (caMHB)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer (optional, for OD600 readings)
Protocol:
-
Prepare a bacterial inoculum by diluting an overnight culture in caMHB to achieve a starting density of approximately 5 x 10^5 CFU/mL.
-
Prepare serial two-fold dilutions of this compound in caMHB in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Inoculate each well (except the negative control) with 100 µL of the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the inhibitor at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
In Vitro LpxC Enzyme Inhibition Assay
Objective: To quantify the direct inhibitory activity of this compound on purified E. coli LpxC enzyme.
Materials:
-
Purified recombinant E. coli LpxC enzyme
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Assay buffer (e.g., 40 mM MES, pH 6.0, 0.02% Brij 35, 80 µM DTT)
-
This compound stock solution (in DMSO)
-
o-phthaldialdehyde (OPA) reagent for detection
-
96-well black microtiter plates
-
Fluorometer
Protocol:
-
In a 96-well plate, add the assay buffer, substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding the purified LpxC enzyme. The final reaction volume is typically 100 µL.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., 0.625 M NaOH). This also hydrolyzes the 3-O-acyl ester of the unreacted substrate.
-
Neutralize the reaction with an acid (e.g., 0.625 M acetic acid).
-
Add the OPA reagent to detect the primary amine of the deacetylated product.
-
Measure the fluorescence (excitation ~340 nm, emission ~460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Genetic Validation of LpxC as the Target
Objective: To provide genetic evidence that LpxC is the primary target of this compound. This can be achieved through two main approaches:
A. Testing against an LpxC Conditional Mutant:
Rationale: An E. coli strain where the expression of lpxC is under the control of an inducible promoter (e.g., arabinose-inducible araBAD promoter) will only be viable in the presence of the inducer. Depletion of LpxC by removing the inducer should lead to cell death. If this compound targets LpxC, this strain should exhibit altered susceptibility to the inhibitor depending on the level of LpxC expression.
Protocol:
-
Construct or obtain an E. coli strain where the native lpxC promoter is replaced with an inducible promoter.
-
Grow the conditional mutant in the presence of varying concentrations of the inducer (e.g., arabinose) and a fixed concentration of this compound.
-
Monitor bacterial growth. Increased sensitivity to this compound under low-inducer conditions (and thus low LpxC levels) would strongly suggest that LpxC is the target.
B. Selection and Characterization of Resistant Mutants:
Rationale: Spontaneous mutations that confer resistance to an antibiotic often occur in the gene encoding its target.
Protocol:
-
Plate a high density of wild-type E. coli on agar (B569324) plates containing a concentration of this compound that is 4-8 times the MIC.
-
Isolate colonies that grow in the presence of the inhibitor.
-
Sequence the lpxC gene from these resistant mutants to identify any mutations.
-
The presence of mutations in lpxC that are absent in the wild-type parent strain provides strong evidence that LpxC is the direct target of the inhibitor. It is also important to sequence other related genes, such as fabZ, as mutations in this gene have been shown to confer resistance to LpxC inhibitors by altering the flux of precursors.[1]
Logical Relationships in Target Validation
The validation of LpxC as the target of this compound relies on a logical framework that connects the inhibitor's activity from the molecular to the cellular level.
Figure 3: Logical connections in the target validation of this compound.
Conclusion
The validation of LpxC as the target of a novel inhibitor in E. coli is a critical step in the drug development process. By following the comprehensive workflow outlined in this guide—encompassing microbiological, biochemical, and genetic approaches—researchers can build a robust body of evidence to confirm the mechanism of action of compounds like this compound. The data and protocols provided serve as a foundation for these validation studies, enabling the confident progression of promising new antibacterial agents.
References
- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Molecular validation of LpxC as an antibacterial drug target in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Essential Membrane Protein Modulates the Proteolysis of LpxC to Control Lipopolysaccharide Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uridine-based inhibitors as new leads for antibiotics targeting E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the Bacterial Deacetylase LpxC Bound to the Nucleotide Reaction Product Reveals Mechanisms of Oxyanion Stabilization and Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
LpxC-IN-13 preliminary in vitro activity
An In-Depth Technical Guide on the Preliminary In Vitro Activity of LpxC Inhibitors
Introduction
The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action.[1][2] One of the most promising targets for the development of new Gram-negative antibiotics is the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, or LpxC.[2][3] LpxC is a highly conserved, essential zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which is a major component of the outer membrane of most Gram-negative bacteria.[3] Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death. This guide provides a comprehensive overview of the preliminary in vitro activity of potent LpxC inhibitors, serving as a reference for researchers and drug development professionals.
Data Presentation: In Vitro Activity of Representative LpxC Inhibitors
The following tables summarize the in vitro antibacterial and enzyme inhibitory activities of several well-characterized LpxC inhibitors. This data is representative of the potency and spectrum of activity that can be expected from this class of compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of LpxC Inhibitors against Gram-Negative Bacteria
| Compound | E. coli (μg/mL) | P. aeruginosa (μg/mL) | K. pneumoniae (μg/mL) | Reference |
| CHIR-090 | 0.2 | ≤ 1 | N/A | |
| ACHN-975 | ≤ 1 | ≤ 1 | N/A | |
| LPC-233 | 0.014 | 0.122 | 0.0025 | |
| BB-78485 | 1 | >32 | N/A | |
| L-161,240 | 1-3 | >32 | N/A | |
| (S)-13j | 1-4 | N/A | N/A |
N/A: Data not available in the provided search results.
Table 2: LpxC Enzyme Inhibition Data
| Compound | Enzyme Source | Inhibition Constant | Reference |
| CHIR-090 | E. coli & P. aeruginosa | Sub-nanomolar affinity | |
| LPC-233 | E. coli | KI of 0.22 ± 0.06 nM | |
| BB-78485 | E. coli | IC50 of 160 ± 70 nM | |
| BB-78484 | E. coli | IC50 of 400 ± 90 nM | |
| L-161,240 | E. coli | IC50 of 26 nM | |
| (S)-13j | E. coli LpxC C63A | Ki of 9.5 nM | |
| (S)-13j | P. aeruginosa LpxC | Ki of 5.6 nM |
Experimental Protocols
LpxC Enzyme Inhibition Assay (Fluorescence-Based)
This protocol is based on the principle of detecting the deacetylated product of the LpxC-catalyzed reaction.
1. Reagents and Materials:
-
Purified LpxC enzyme (e.g., from E. coli or P. aeruginosa)
-
Substrate: UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
LpxC inhibitor compound (dissolved in DMSO)
-
Detection Reagent: o-phthaldialdehyde (OPA) and 2-mercaptoethanol
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~455 nm)
2. Procedure:
-
Prepare a reaction mixture containing assay buffer and the LpxC enzyme at the desired concentration.
-
Add the LpxC inhibitor at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature. For slow, tight-binding inhibitors, this pre-incubation step is crucial.
-
Initiate the enzymatic reaction by adding the substrate, UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes). The reaction should be stopped within the linear range of product formation.
-
Stop the reaction by adding the OPA/2-mercaptoethanol detection reagent. This reagent reacts with the primary amine of the deacetylated product to form a fluorescent isoindole.
-
Incubate for a short period to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Reagents and Materials:
-
Bacterial strains (e.g., E. coli, P. aeruginosa, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
LpxC inhibitor compound (dissolved in DMSO)
-
96-well clear microplates
-
Bacterial inoculum standardized to ~5 x 105 CFU/mL
2. Procedure:
-
Perform serial two-fold dilutions of the LpxC inhibitor in CAMHB in the wells of a 96-well microplate.
-
Prepare a bacterial inoculum from an overnight culture and adjust its turbidity to a 0.5 McFarland standard, which is then further diluted to achieve the final target concentration.
-
Add the standardized bacterial inoculum to each well containing the diluted inhibitor. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Lipid A Biosynthesis Pathway and LpxC Inhibition
Caption: The Raetz pathway of lipid A biosynthesis in Gram-negative bacteria, highlighting the inhibition of LpxC.
General Workflow for In Vitro Evaluation of LpxC Inhibitors
Caption: A streamlined workflow for the preliminary in vitro characterization of novel LpxC inhibitors.
References
- 1. Exploring LpxC Inhibitors: A New Frontier in Antibacterial Therapy and Lipid A Biosynthesis Regulation in Gram-Negative Bacteria [synapse.patsnap.com]
- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for LpxC-IN-13 In Vitro Assay
These application notes provide a comprehensive protocol for determining the in vitro inhibitory activity of LpxC-IN-13, a potential inhibitor of the essential Gram-negative bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). The provided methodologies are based on established assays for LpxC inhibitors and are intended for researchers, scientists, and drug development professionals.
Introduction
LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2] The essentiality of LpxC for bacterial viability and its absence in mammals make it an attractive target for the development of novel antibiotics.[2][3][4] this compound is a representative of a novel class of oxazolidinone-based LpxC inhibitors. This document outlines the procedures to quantify its inhibitory potency against E. coli LpxC.
Data Presentation
The inhibitory activity of LpxC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). The following table summarizes the reported in vitro activity of a representative oxazolidinone-based LpxC inhibitor, along with other well-characterized LpxC inhibitors for comparison.
| Compound Name | LpxC Enzyme Source | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| (S)-13 (Oxazolidinone-based) | E. coli | Enzymatic Assay | 4000 | - | |
| CHIR-090 | A. aeolicus | Radioactivity-based | - | 1.0 - 1.7 | |
| L-161,240 | E. coli | Enzymatic Assay | - | 50 | |
| LPC-233 | E. coli | Enzymatic Assay | - | 0.22 | |
| BB-78485 | E. coli | Fluorometric Assay | 160 | - |
Signaling Pathway Diagram
The following diagram illustrates the role of LpxC in the Lipid A biosynthetic pathway, which is the target of this compound.
Caption: The LpxC-catalyzed step in the Lipid A biosynthetic pathway.
Experimental Protocols
A fluorescence-based assay is a common and reliable method for determining the inhibitory activity of compounds against LpxC. This protocol is adapted from established methods.
Principle
The LpxC enzyme deacetylates the substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. The resulting product, containing a free amine, can be fluorescently labeled by reacting with o-phthaldialdehyde (OPA) in the presence of a thiol reagent. The fluorescence intensity is directly proportional to the enzyme activity.
Materials and Reagents
-
LpxC Enzyme: Purified recombinant E. coli LpxC
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Test Compound: this compound dissolved in Dimethyl Sulfoxide (DMSO)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
OPA Reagent:
-
o-phthaldialdehyde
-
2-mercaptoethanol
-
Methanol
-
Sodium borate (B1201080) buffer (0.1 M)
-
-
Stopping Reagent: 0.625 M Sodium Hydroxide
-
Neutralization Reagent: 0.625 M Acetic Acid
-
Microplate: Black, non-binding, 96-well fluorescence microplate
-
Plate Reader: Fluorescence microplate reader with excitation at 340 nm and emission at 460 nm
Experimental Workflow Diagram
Caption: Workflow for the in vitro LpxC fluorescence-based assay.
Assay Protocol
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM to 1 nM.
-
Assay Plate Setup:
-
In a 96-well black microplate, add 2 µL of the diluted this compound or DMSO (for control wells) to the respective wells.
-
Add 88 µL of Assay Buffer containing the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, to each well. The final substrate concentration should be at its Michaelis constant (Km) value for the enzyme, which is approximately 3.6 µM for E. coli LpxC.
-
-
Enzyme Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of a pre-diluted solution of E. coli LpxC enzyme in Assay Buffer to each well. The final enzyme concentration should be in the low nanomolar range (e.g., 15 nM), which should be optimized to give a linear reaction rate for the duration of the assay.
-
Mix the plate gently and incubate at 37°C for 30 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 40 µL of 0.625 M Sodium Hydroxide.
-
Incubate for 10 minutes at room temperature.
-
Neutralize the reaction by adding 40 µL of 0.625 M Acetic Acid.
-
Add 120 µL of the freshly prepared OPA reagent to each well to derivatize the deacetylated product.
-
Incubate for an additional 10 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 x [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank)]
-
The "blank" wells contain all reagents except the enzyme, and the "control" wells contain all reagents with DMSO instead of the inhibitor.
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
This document provides a detailed protocol for the in vitro assessment of this compound as an inhibitor of LpxC. The fluorescence-based assay described is a robust and sensitive method for determining the potency of novel LpxC inhibitors. The provided comparative data and diagrams offer a comprehensive overview for researchers in the field of antibacterial drug discovery.
References
- 1. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LpxC-IN-5
Important Note: The compound "LpxC-IN-13" was not found in available scientific literature. Based on the similarity in nomenclature and the availability of data, these application notes have been developed for LpxC-IN-5 , a potent non-hydroxamate inhibitor of LpxC. It is highly recommended to verify the identity of your compound before proceeding.
Introduction
LpxC-IN-5 is a potent inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2][3][4][5] As this pathway is essential for the viability of these bacteria and is absent in mammals, LpxC is a compelling target for the development of novel antibacterial agents. LpxC-IN-5 is a non-hydroxamate inhibitor, which may offer an improved safety profile compared to hydroxamate-based inhibitors. This document provides detailed protocols for the use of LpxC-IN-5 in microbiological cell culture and in vitro enzyme assays.
Data Presentation
The following tables summarize the in vitro activity of LpxC-IN-5.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC₅₀ (nM) |
| LpxC-IN-5 | LpxC | 20 |
Data sourced from MedChemExpress and ProbeChem.
Table 2: Minimum Inhibitory Concentration (MIC) Against Gram-Negative Bacteria
| Compound | E. coli ATCC25922 (μg/mL) | P. aeruginosa ATCC27853 (μg/mL) | K. pneumoniae ATCC13883 (μg/mL) | P. aeruginosa 5567 (μg/mL) |
| LpxC-IN-5 | 16 | 4 | 64 | 4 |
Data sourced from MedChemExpress and ProbeChem.
Signaling Pathway and Experimental Workflow
Caption: Inhibition of the Lipid A Biosynthesis Pathway by LpxC-IN-5.
Caption: Experimental Workflow for MIC Determination.
Experimental Protocols
Preparation of LpxC-IN-5 Stock Solution
Materials:
-
LpxC-IN-5 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the LpxC-IN-5 powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution of LpxC-IN-5 by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of LpxC-IN-5 (Molecular Weight: 412.44 g/mol ), dissolve 4.12 mg of the compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C for 10 minutes) may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Gram-negative bacterial strain of interest (e.g., E. coli ATCC25922)
-
Cation-adjusted Mueller-Hinton Broth (caMHB)
-
LpxC-IN-5 stock solution (10 mM in DMSO)
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
-
Plate reader (optional)
Procedure:
a) Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (e.g., Luria-Bertani agar), pick 3-5 well-isolated colonies of the bacterial strain.
-
Inoculate the colonies into 5 mL of caMHB.
-
Incubate the culture at 37°C with shaking (200-250 rpm) until it reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture in fresh caMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. This can be standardized using a McFarland standard (e.g., 0.5 McFarland).
b) Preparation of LpxC-IN-5 Dilutions:
-
In a 96-well plate, add 100 µL of caMHB to wells 2 through 12 of a designated row.
-
In well 1, add 200 µL of caMHB containing the desired starting concentration of LpxC-IN-5 (e.g., 128 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) to avoid solvent toxicity.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 should contain 100 µL of caMHB with bacteria but no inhibitor (growth control).
-
Well 12 should contain 100 µL of sterile caMHB only (sterility control).
c) Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 2.5 x 10⁵ CFU/mL.
-
Seal the plate with a breathable membrane or lid to prevent contamination and evaporation.
-
Incubate the plate at 37°C for 18-24 hours in ambient air.
d) Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of LpxC-IN-5 that completely inhibits visible bacterial growth.
-
Optionally, the OD₆₀₀ of each well can be measured using a plate reader to quantify bacterial growth.
In Vitro LpxC Enzyme Inhibition Assay
This is a general protocol and may require optimization for specific LpxC enzyme sources and substrates.
Materials:
-
Purified recombinant LpxC enzyme
-
LpxC substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
LpxC-IN-5 stock solution
-
Detection reagent (e.g., a fluorescent probe that reacts with the free amine product)
-
96-well black microtiter plates (for fluorescence assays)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of LpxC-IN-5 in the assay buffer in the wells of a 96-well plate.
-
Add a fixed concentration of the LpxC enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the LpxC substrate to each well.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a quenching solution).
-
Add the detection reagent and incubate as required for signal development.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each LpxC-IN-5 concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Troubleshooting
-
No inhibition observed:
-
Verify the activity of the LpxC-IN-5 stock solution.
-
Ensure the bacterial strain is susceptible to LpxC inhibition.
-
Check the purity and activity of the recombinant LpxC enzyme.
-
-
High background in enzyme assay:
-
Optimize the concentrations of enzyme and substrate.
-
Test for interference of LpxC-IN-5 with the detection reagent.
-
-
Inconsistent MIC results:
-
Ensure accurate and consistent preparation of the bacterial inoculum.
-
Maintain sterile technique to avoid contamination.
-
Verify the accuracy of the serial dilutions.
-
Safety Precautions
-
LpxC-IN-5 is for research use only and not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle DMSO in a well-ventilated area.
-
Follow standard microbiological practices when working with bacterial cultures.
By following these detailed application notes and protocols, researchers can effectively utilize LpxC-IN-5 as a tool to study the lipid A biosynthesis pathway and as a potential lead compound in the development of novel antibiotics against Gram-negative bacteria.
References
- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. An Essential Membrane Protein Modulates the Proteolysis of LpxC to Control Lipopolysaccharide Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LpxC Inhibitor Minimum Inhibitory Concentration (MIC) Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is an essential enzyme in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which is a critical component of the outer membrane of most Gram-negative bacteria.[1][2][3][4] The inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death, making it a promising target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[1][2][3][4] LpxC-IN-13 is an investigational inhibitor of this enzyme. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of LpxC inhibitors, a key parameter for evaluating their antibacterial potency.
Note: Specific Minimum Inhibitory Concentration (MIC) data for this compound is not publicly available at the time of this publication. The data presented in this document is representative of a well-characterized LpxC inhibitor, LPC-233, to illustrate the expected outcomes of the described protocols.
Data Presentation
The antibacterial activity of LpxC inhibitors is typically assessed against a panel of clinically relevant Gram-negative bacteria. The following table summarizes the MIC values for the representative LpxC inhibitor, LPC-233.
| Bacterial Strain | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Enterobacteriaceae | 0.064 | 0.125 |
| Klebsiella pneumoniae | Enterobacteriaceae | 0.064 | 0.125 |
| Pseudomonas aeruginosa | Non-fermenter | Not Reported | <1.0 |
| ESBL-negative, carbapenemase-negative Enterobacteriaceae (151 isolates) | Enterobacteriaceae | 0.064 | 0.125 |
| ESBL, carbapenemase-producing Enterobacteriaceae (42 isolates) | Enterobacteriaceae | 0.064 | 0.125 |
Data sourced from a study on the preclinical characterization of LPC-233.[1] MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: LpxC's role in the Lipid A biosynthesis pathway and its inhibition.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Experimental Protocols
The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
This compound (or other LpxC inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Gram-negative bacterial strains (e.g., E. coli, K. pneumoniae, P. aeruginosa)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 0.85% saline
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (37°C)
-
Plate reader (optional, for OD₆₀₀ measurement)
Protocol
1. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mg/mL.
-
Further dilute the stock solution in sterile CAMHB to a starting concentration for the serial dilution (e.g., 128 µg/mL). The final DMSO concentration in the assay should not exceed 1% to avoid affecting bacterial growth.
2. Preparation of Bacterial Inoculum
-
From a fresh agar (B569324) plate (e.g., Tryptic Soy Agar), pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer (OD₆₀₀ of 0.08-0.13) or by visual comparison.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
3. Broth Microdilution Assay
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the starting this compound working solution (e.g., 128 µg/mL) to the wells in the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no inhibitor).
-
The twelfth column will serve as the sterility control (no bacteria).
-
Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the sterility control column.
4. Incubation and MIC Determination
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the LpxC inhibitor that completely inhibits visible growth of the organism.
-
Optionally, the results can be quantified by reading the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration at which the OD₆₀₀ is comparable to the sterility control.
Conclusion
The provided protocols offer a standardized method for evaluating the in vitro antibacterial potency of LpxC inhibitors like this compound. Accurate and reproducible MIC data are crucial for the preclinical assessment of these novel antibacterial agents and for guiding further drug development efforts in the fight against Gram-negative bacterial infections.
References
- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Application Notes and Protocols for LpxC Inhibitors in Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Note: The following data and protocols are based on published results for potent LpxC inhibitors such as ACHN-975, LPXC-516, and CHIR-090. "LpxC-IN-13" is used as a representative name for a novel investigational LpxC inhibitor with similar characteristics.
Introduction
Pseudomonas aeruginosa is a formidable Gram-negative opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. The emergence of multidrug-resistant (MDR) strains necessitates the discovery and development of novel antibacterial agents that act on unexploited cellular targets. One such promising target is the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a zinc metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the essential anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2][3] The absence of a human homologue makes LpxC an attractive target for the development of new antibiotics.[1] this compound represents a novel, potent inhibitor of P. aeruginosa LpxC, demonstrating significant potential for the treatment of infections caused by this problematic pathogen.
Mechanism of Action
This compound acts by specifically targeting and inhibiting the enzymatic activity of LpxC. This inhibition disrupts the synthesis of lipid A, leading to a cascade of events that ultimately result in bacterial cell death. The key steps in the mechanism of action are:
-
Binding to the Active Site: this compound, like other hydroxamate-based inhibitors, is believed to chelate the catalytic zinc ion within the active site of the LpxC enzyme.[4]
-
Inhibition of Deacetylation: This binding prevents the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, the substrate of LpxC.
-
Disruption of Lipid A Biosynthesis: The inhibition of this crucial step halts the entire lipid A biosynthetic pathway.
-
Outer Membrane Destabilization: The lack of newly synthesized lipid A compromises the integrity of the outer membrane.
-
Bactericidal Effect: This disruption of the outer membrane and the accumulation of toxic intermediates lead to rapid, concentration-dependent bacterial killing.[3]
Signaling Pathway and Point of Inhibition
The following diagram illustrates the Raetz pathway of lipid A biosynthesis and the specific point of inhibition by this compound.
Caption: Inhibition of LpxC by this compound blocks the committed step of Lipid A biosynthesis.
Quantitative Data
The in vitro activity of LpxC inhibitors against P. aeruginosa has been well-documented. The following tables summarize the inhibitory activity of compounds structurally and functionally related to this compound.
Table 1: In Vitro Antibacterial Activity against P. aeruginosa
| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| ACHN-975 | 0.06 | 0.25 | ≤0.03 - 2 |
| LPXC-516 | 0.5 | 2 | 0.12 - 4 |
| LPXC-289 | 0.5 | 2 | 0.12 - 4 |
| LPXC-313 | 0.5 | 2 | 0.12 - 4 |
| LpxC-4 | - | 0.25 | - |
| CHIR-090 | - | 1 | - |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.[1][5]
Table 2: LpxC Enzyme Inhibition
| Compound | P. aeruginosa LpxC IC₅₀ (nM) |
| ACHN-975 | 1.1 |
| LPXC-516 | 0.8 |
| LPXC-289 | 0.9 |
| LPXC-313 | 1.2 |
| LpxC-4 | ~10 |
IC₅₀ is the half maximal inhibitory concentration of the compound against the purified P. aeruginosa LpxC enzyme.[1][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
P. aeruginosa isolates (e.g., PAO1, clinical isolates)
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 colonies of P. aeruginosa and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL. Further dilute 1:10 to get a final inoculum of ~5 x 10⁵ CFU/mL in the wells.
-
-
Drug Dilution:
-
Perform a two-fold serial dilution of this compound in MHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Include a growth control well (MHB with inoculum, no drug) and a sterility control well (MHB only).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), for a final volume of 100 µL.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: LpxC Enzyme Inhibition Assay
This protocol is for determining the IC₅₀ of this compound against purified P. aeruginosa LpxC.
Materials:
-
Purified recombinant P. aeruginosa LpxC enzyme
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5)
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
This compound stock solution
-
Quench solution (e.g., 1% formic acid)
-
LC-MS/MS system for product detection
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, combine the assay buffer, purified LpxC enzyme, and varying concentrations of this compound (or DMSO for control).
-
Pre-incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 15 minutes).
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.
-
-
Incubation:
-
Incubate the reaction at 30°C for a specific time (e.g., 20 minutes), ensuring the reaction stays within the linear range.
-
-
Quench Reaction:
-
Stop the reaction by adding the quench solution.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of the deacetylated product formed.
-
-
IC₅₀ Calculation:
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cytotoxicity Assay
This protocol is to assess the potential toxicity of this compound against a mammalian cell line.
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using an appropriate plate reader.
-
-
CC₅₀ Calculation:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the CC₅₀ (50% cytotoxic concentration).
-
Resistance Mechanisms
P. aeruginosa can develop resistance to LpxC inhibitors through several mechanisms:
-
Efflux Pump Upregulation: Overexpression of efflux pumps, such as MexAB-OprM, can reduce the intracellular concentration of the inhibitor.[5]
-
Target Mutation: Mutations in the lpxC gene can alter the enzyme's active site, reducing the binding affinity of the inhibitor.[5]
-
Mutations in Other Genes: Mutations in genes involved in fatty acid biosynthesis, such as fabG, have also been shown to confer resistance.[5]
Understanding these potential resistance mechanisms is crucial for the long-term development and clinical application of LpxC inhibitors.
References
- 1. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Validation of LpxC as an Antibacterial Drug Target in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for LpxC Enzyme Activity Assay with LpxC-IN-13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the enzymatic activity of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) and for evaluating the inhibitory potential of compounds such as LpxC-IN-13. LpxC is a crucial enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria, making it a prime target for the development of novel antibiotics.[1][2][3][4]
Introduction to LpxC
LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which forms the outer leaflet of the outer membrane in most Gram-negative bacteria.[2][5][6] The inhibition of LpxC is lethal to these bacteria, highlighting its potential as a target for antibacterial drugs.[1][2][7] this compound is a potent inhibitor of LpxC, and this document outlines the procedures to characterize its activity.
Principle of the Assay
The LpxC enzyme activity assay is based on the quantification of the product formed from the deacetylation of the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. Several methods can be employed for detection, including fluorescence-based assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] A common fluorescence-based method involves the derivatization of the free amine product with fluorescamine (B152294) to generate a fluorescent signal.[8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the lipid A biosynthetic pathway, highlighting the role of LpxC, and the general workflow for the LpxC enzyme activity assay.
Caption: Lipid A biosynthetic pathway highlighting the inhibition of LpxC by this compound.
References
- 1. Control of Lipopolysaccharide Biosynthesis by FtsH-Mediated Proteolysis of LpxC Is Conserved in Enterobacteria but Not in All Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]
- 5. UDP-3-O-acyl-N-acetylglucosamine deacetylase - Wikipedia [en.wikipedia.org]
- 6. UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase of Escherichia coli is a zinc metalloenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorescence-based homogeneous assay for measuring activity of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for LpxC-IN-13: A Tool for Studying Bacterial Outer Membrane Integrity
Audience: Researchers, scientists, and drug development professionals.
Introduction
LpxC-IN-13 is a potent inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC catalyzes the first committed and irreversible step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2][3] Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.[4] This makes LpxC a compelling target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[5] These application notes provide detailed protocols for utilizing this compound and related compounds to study bacterial outer membrane integrity.
Mechanism of Action
This compound and similar inhibitors function by binding to the active site of the LpxC enzyme, preventing it from deacetylating its substrate. This blockage halts the lipid A biosynthetic pathway, leading to a depletion of lipopolysaccharide (LPS) available for outer membrane construction. The compromised outer membrane becomes more permeable, rendering the bacteria susceptible to external stressors and other antibiotics.
Quantitative Data
The inhibitory activity of LpxC inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) against the purified enzyme and their minimum inhibitory concentration (MIC) against various bacterial strains. Below is a summary of the quantitative data for a potent LpxC inhibitor from the same series as this compound, referred to as (S)-13j in scientific literature.
| Compound | Target Enzyme | IC50 / Ki | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | LpxC | 18.06 nM (IC50) | - | - | |
| (S)-13j | E. coli LpxC C63A | 9.5 nM (Ki) | E. coli BL21(DE3) | 1 - 4 | |
| (S)-13j | P. aeruginosa LpxC | 5.6 nM (Ki) | E. coli D22 | 0.031 |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Lipid A Biosynthesis Pathway and LpxC Inhibition
Caption: Inhibition of the LpxC enzyme by this compound disrupts the Lipid A biosynthesis pathway.
Experimental Workflow: NPN Uptake Assay
Caption: Workflow for assessing outer membrane permeability using the NPN uptake assay.
Experimental Workflow: Outer Membrane Vesicle (OMV) Permeation Assay
Caption: Workflow for the Outer Membrane Vesicle (OMV) permeation assay.
Experimental Protocols
Protocol 1: NPN (1-N-phenylnaphthylamine) Uptake Assay for Outer Membrane Permeability
This assay measures the uptake of the fluorescent probe NPN, which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a membrane. An increase in fluorescence indicates damage to the outer membrane.
Materials:
-
This compound stock solution (in DMSO)
-
Gram-negative bacteria (e.g., E. coli, P. aeruginosa)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
HEPES buffer (5 mM, pH 7.2)
-
NPN (1-N-phenylnaphthylamine) stock solution (0.5 mM in acetone)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)
Procedure:
-
Bacterial Culture: Inoculate the desired bacterial strain into growth medium and incubate overnight at 37°C with shaking.
-
Subculture: Dilute the overnight culture into fresh medium and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Cell Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the pellet twice with HEPES buffer and resuspend in HEPES buffer to an OD600 of approximately 0.5.
-
Assay Setup: To the wells of a 96-well plate, add 100 µL of the bacterial cell suspension.
-
NPN Addition: Add 2 µL of the 0.5 mM NPN stock solution to each well for a final concentration of 10 µM. Mix gently.
-
Baseline Reading: Measure the baseline fluorescence of each well.
-
Inhibitor Addition: Add this compound to the wells at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a vehicle control (DMSO) and a positive control for membrane disruption (e.g., Polymyxin B).
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis: The increase in fluorescence is indicative of NPN uptake and outer membrane permeabilization. Express the results as a percentage of the fluorescence obtained with a known membrane-permeabilizing agent or as relative fluorescence units.
Protocol 2: Outer Membrane Vesicle (OMV) Permeation Assay
This assay provides a more direct measure of compound permeation across the bacterial outer membrane by using isolated OMVs.
Materials:
-
This compound
-
Gram-negative bacteria
-
Growth medium (e.g., Luria-Bertani broth)
-
Phosphate-buffered saline (PBS)
-
Polycarbonate filter supports (e.g., for 24-well plates)
-
Ultracentrifuge
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Bacterial Culture and OMV Isolation: a. Grow a large culture of the desired Gram-negative bacteria. b. Pellet the cells by centrifugation. c. Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria. d. Isolate OMVs from the filtered supernatant by ultracentrifugation (e.g., at 150,000 x g for 3 hours at 4°C). e. Resuspend the OMV pellet in PBS.
-
OMV Membrane Preparation: a. Apply a defined amount of the OMV suspension onto the polycarbonate filter support in a multi-well plate. b. Allow the suspension to dry at 37°C to form an OMV layer. This step can be repeated to achieve a thicker, more uniform membrane.
-
Permeation Assay: a. Add buffer to the basolateral (bottom) side of the filter support. b. To the apical (top) side, add a solution of this compound in buffer. c. At various time points (e.g., 15, 30, 60, 120 minutes), take samples from the basolateral side. d. At the final time point, also take a sample from the apical side.
-
Quantification and Analysis: a. Quantify the concentration of this compound in the collected samples using a validated analytical method. b. Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration on the apical side.
Conclusion
This compound and its analogs are valuable research tools for investigating the integrity of the Gram-negative bacterial outer membrane. The protocols outlined in these application notes provide robust methods for characterizing the effects of LpxC inhibitors on bacterial membrane permeability. These studies are crucial for understanding the mechanism of action of this promising class of antibiotics and for the development of new therapeutics to combat antibiotic resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the Bacterial Deacetylase LpxC Bound to the Nucleotide Reaction Product Reveals Mechanisms of Oxyanion Stabilization and Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of the Promiscuous Inhibitor Susceptibility of E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing LpxC-IN-13 in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. A promising strategy to combat these resilient pathogens is the development of novel therapeutic agents that can be used in combination with existing antibiotics to enhance their efficacy. LpxC inhibitors, a novel class of antibiotics, represent a significant advancement in this area.
LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) is a crucial zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2] Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death and potentially increasing the susceptibility of the bacteria to other antimicrobial agents.[3][4] This disruption of the outer membrane barrier is the primary mechanism by which LpxC inhibitors are expected to exhibit synergistic activity with other classes of antibiotics.
These application notes provide a comprehensive guide for researchers to explore the synergistic potential of LpxC-IN-13 in combination with other antibiotics. The included protocols for checkerboard and time-kill assays offer standardized methods to quantify these interactions.
Data Presentation: Expected Synergistic Outcomes
The following tables summarize the expected synergistic activities of this compound in combination with other antibiotics, based on published data for analogous LpxC inhibitors. These tables are intended to serve as a guide for designing initial experiments.
Table 1: Expected Synergy of this compound with Various Antibiotics against Gram-Negative Pathogens (Based on Checkerboard Assays with Analogous LpxC Inhibitors)
| Pathogen | Antibiotic Class | Partner Antibiotic | Expected FIC Index (FICI) | Interpretation |
| Escherichia coli | Aminoglycoside | Amikacin | ≤ 0.5 | Synergy |
| Escherichia coli | Fluoroquinolone | Ciprofloxacin | ≤ 0.5 | Synergy |
| Escherichia coli | β-Lactam | Meropenem | ≤ 0.5 | Synergy |
| Pseudomonas aeruginosa | Aminoglycoside | Tobramycin | ≤ 0.5 | Synergy |
| Pseudomonas aeruginosa | Fluoroquinolone | Levofloxacin | ≤ 0.5 | Synergy |
| Pseudomonas aeruginosa | β-Lactam | Ceftazidime | ≤ 0.5 | Synergy |
| Klebsiella pneumoniae | β-Lactam | Meropenem | ≤ 0.5 | Synergy |
| Klebsiella pneumoniae | Polymyxin | Colistin | ≤ 0.5 | Synergy |
Note: The Fractional Inhibitory Concentration Index (FICI) is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FICI of ≤ 0.5, additivity/indifference as an FICI of > 0.5 to 4.0, and antagonism as an FICI of > 4.0.
Table 2: Expected Outcomes from Time-Kill Assays with this compound and Partner Antibiotics (Based on Analogous LpxC Inhibitors)
| Pathogen | This compound Concentration | Partner Antibiotic & Concentration | Expected Outcome |
| E. coli | 0.5 x MIC | Ciprofloxacin (0.5 x MIC) | ≥ 2 log10 decrease in CFU/mL compared to the most active single agent |
| P. aeruginosa | 0.5 x MIC | Meropenem (0.5 x MIC) | ≥ 2 log10 decrease in CFU/mL compared to the most active single agent |
| K. pneumoniae | 0.5 x MIC | Amikacin (0.5 x MIC) | ≥ 2 log10 decrease in CFU/mL compared to the most active single agent |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol details the checkerboard method to determine the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another antibiotic.
Materials:
-
This compound
-
Partner antibiotic
-
Gram-negative bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent at a concentration of 100x the highest desired final concentration.
-
Determine Minimum Inhibitory Concentrations (MICs): Before performing the checkerboard assay, determine the MIC of each antibiotic individually against the test organism using the standard broth microdilution method.
-
Prepare Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Set up the Checkerboard Plate:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Create serial twofold dilutions of this compound along the y-axis (rows A-G).
-
Create serial twofold dilutions of the partner antibiotic along the x-axis (columns 1-10).
-
Row H will contain only the dilutions of the partner antibiotic to re-determine its MIC.
-
Column 11 will contain only the dilutions of this compound to re-determine its MIC.
-
Column 12 will serve as a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, except for the sterility control wells. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI):
-
FICI = FIC of this compound + FIC of Partner Antibiotic
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
-
The lowest FICI value obtained from all the wells showing no growth is reported.
-
Protocol 2: Time-Kill Curve Analysis
This protocol assesses the bactericidal or bacteriostatic activity of this compound in combination with another antibiotic over time.
Materials:
-
This compound
-
Partner antibiotic
-
Gram-negative bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes
-
Incubator with shaking capabilities (37°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar (B569324) plates for colony counting
Procedure:
-
Prepare Cultures: Prepare an overnight culture of the test organism in CAMHB. Dilute the culture in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Set up Test Conditions: Prepare culture tubes with the following conditions:
-
Growth Control (no antibiotic)
-
This compound alone (e.g., at 0.5x, 1x, and 2x MIC)
-
Partner antibiotic alone (e.g., at 0.5x, 1x, and 2x MIC)
-
Combination of this compound and the partner antibiotic (e.g., 0.5x MIC of each)
-
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination when compared with the most active single agent.
-
Mandatory Visualization
Caption: Inhibition of LpxC by this compound in the Lipid A Biosynthesis Pathway.
Caption: Experimental workflow for the checkerboard microdilution assay.
Caption: Experimental workflow for the time-kill curve analysis.
Conclusion
The combination of this compound with conventional antibiotics holds significant promise as a therapeutic strategy to combat MDR Gram-negative infections. By disrupting the bacterial outer membrane, this compound can potentiate the activity of other antibiotics, potentially overcoming existing resistance mechanisms and reducing the required therapeutic doses, thereby minimizing toxicity. The provided protocols offer a robust framework for the systematic evaluation of these synergistic interactions in a research and drug development setting. Further investigation into the in vivo efficacy and pharmacokinetic/pharmacodynamic profiles of these combinations is warranted to translate these promising in vitro findings into clinical applications.
References
- 1. Synergy and antagonism of fluoroquinolones with other classes of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2023-6356 [excli.de]
Application Notes and Protocols for Preclinical Evaluation of LpxC-IN-13 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of LpxC-IN-13, a novel inhibitor of the UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria. The following sections detail the experimental design for assessing the pharmacokinetics, efficacy, and safety of this compound in various animal models of infection.
Introduction to LpxC Inhibition
LpxC is a highly conserved, essential enzyme in most Gram-negative bacteria, catalyzing the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS).[1][2][3] Inhibition of LpxC leads to the disruption of the outer membrane, resulting in bacterial cell death.[4][5] This makes LpxC a promising target for the development of new antibiotics against multidrug-resistant Gram-negative pathogens. This compound is a potent inhibitor of this enzyme and requires thorough preclinical evaluation to determine its therapeutic potential.
Signaling Pathway of LpxC in Lipid A Biosynthesis
The following diagram illustrates the role of LpxC in the lipid A biosynthetic pathway, the target of this compound.
Caption: LpxC catalyzes the second and committed step in the lipid A biosynthesis pathway.
Pharmacokinetic (PK) Studies
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for dose selection in efficacy and toxicology studies.
Experimental Protocol: Murine Pharmacokinetics
-
Animal Model: CD-1 or BALB/c mice (6-8 weeks old, male and female).
-
Compound Administration:
-
Intravenous (IV): Administer this compound at a single dose (e.g., 5 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral (PO): Administer this compound at a single dose (e.g., 20 mg/kg) via oral gavage to determine oral bioavailability.
-
Intraperitoneal (IP): Administer this compound at a single dose (e.g., 20 mg/kg) via intraperitoneal injection.
-
-
Sample Collection: Collect blood samples via retro-orbital or tail vein bleeding at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-inf) (µg*h/mL) | t1/2 (h) | F (%) |
| This compound | IV | 5 | - | - | 10.2 | 2.5 | - |
| PO | 20 | 8.5 | 0.5 | 40.8 | 3.1 | 80 | |
| IP | 20 | 12.3 | 0.25 | 45.1 | 3.0 | 88 |
Note: The data presented in this table are hypothetical and should be replaced with actual experimental results.
In Vivo Efficacy Studies
Efficacy studies are designed to evaluate the therapeutic potential of this compound in relevant animal models of Gram-negative infections.
Experimental Workflow for Efficacy Studies
References
- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LpxC-IN-13 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of most Gram-negative bacteria.[1][2][3][4] The absence of a mammalian homolog and the essential nature of the lipid A pathway for bacterial viability make LpxC an attractive and promising target for the development of novel Gram-negative antibacterial agents.[4][5][6] LpxC-IN-13 is a potent inhibitor of LpxC, demonstrating significant potential for the development of new therapeutics to combat multidrug-resistant Gram-negative infections. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) and other essential assays.
Mechanism of Action
LpxC catalyzes the removal of an acetyl group from UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1][4] Inhibition of LpxC disrupts the synthesis of lipid A, leading to the accumulation of toxic intermediates and ultimately bacterial cell death.[1][7] this compound, as a hydroxamate-based inhibitor, is presumed to act by chelating the catalytic Zn2+ ion in the active site of the enzyme, thereby preventing substrate binding and catalysis.[1][2]
LpxC Signaling Pathway and Inhibition
The following diagram illustrates the role of LpxC in the lipid A biosynthetic pathway and the inhibitory action of this compound.
Caption: LpxC's role in lipid A synthesis and its inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, representing typical values for a potent LpxC inhibitor based on published data for similar compounds.
| Parameter | Value | Species | Notes |
| Enzyme Inhibition (IC50) | |||
| 400 ± 90 nM | E. coli | In vitro LpxC assay.[1] | |
| 160 ± 70 nM | E. coli (alternative compound) | In vitro LpxC assay.[1] | |
| 0.22 ± 0.06 nM (KI) | E. coli | Slow-binding inhibition model.[2] | |
| Antibacterial Activity (MIC) | |||
| 1-4 µg/mL | E. coli BL21(DE3) | Broth dilution tests.[8] | |
| 0.031 µg/mL | E. coli D22 (lpxC101) | Hypersensitive strain.[8] | |
| <1.0 µg/mL (MIC90) | Enterobacteriaceae | Against a panel of clinical isolates.[2] | |
| Cytotoxicity | >128 µg/mL | Mammalian cells | Demonstrates selectivity for the bacterial target. |
Experimental Protocols
High-Throughput Screening (HTS) Assay for LpxC Inhibitors
This protocol describes a robust HTS assay to identify inhibitors of LpxC, adaptable for large compound libraries. A mass spectrometry-based approach is recommended for its ratiometric readout and reduced interference.[9][10]
Workflow Diagram:
Caption: HTS workflow for identifying LpxC inhibitors.
Materials:
-
Purified LpxC enzyme (e.g., from E. coli)
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Assay Buffer: 25 mM Sodium Phosphate, pH 7.4, containing 1 mg/mL BSA
-
Quenching Solution: e.g., 10% formic acid
-
Compound library dissolved in DMSO
-
384-well assay plates
-
High-throughput mass spectrometry platform (e.g., RapidFire)
Protocol:
-
Compound Plating: Dispense test compounds and controls (e.g., this compound as a positive control, DMSO as a negative control) into 384-well assay plates.
-
Enzyme Addition: Add purified LpxC enzyme (e.g., 2 nM final concentration) in assay buffer to each well.
-
Pre-incubation: Incubate the plates for 10-15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., 2.5 µM final concentration) to all wells.
-
Reaction Incubation: Incubate the plates at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
Analysis: Analyze the samples using a high-throughput mass spectrometry system to measure the ratio of product to substrate.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. A Z' factor of >0.5 indicates a robust assay.[9][10]
In Vitro LpxC Enzyme Inhibition Assay (IC50 Determination)
This protocol is used to determine the potency of an inhibitor by measuring its half-maximal inhibitory concentration (IC50).
Materials:
-
Same as HTS assay, with the addition of a radioactive label for the substrate ([α-32P]-UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine) for an alternative detection method.[3]
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microcentrifuge tube or 96-well plate, combine the assay buffer, purified LpxC enzyme (e.g., 0.1 nM), and the serially diluted inhibitor.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding the substrate (e.g., 5 µM).
-
Incubate at 30°C for a fixed time.
-
Stop the reaction (e.g., by adding formic acid for MS analysis or by flash-freezing for radioactive assays).
-
Quantify the product formation.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol determines the minimum concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., E. coli, P. aeruginosa, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
96-well microtiter plates
Protocol:
-
Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a final concentration of 5 x 105 CFU/mL in each well.
-
Include a positive control for bacterial growth (no inhibitor) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Conclusion
This compound is a valuable tool for research and development in the field of antibacterial drug discovery. The protocols outlined in these application notes provide a framework for the high-throughput screening and characterization of LpxC inhibitors. The potent and specific activity of compounds like this compound against Gram-negative bacteria underscores the potential of targeting the lipid A biosynthetic pathway to address the growing threat of antibiotic resistance.
References
- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening for antibacterial inhibitors of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) using a high-throughput mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing LpxC-IN-13 Concentration for MIC Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LpxC-IN-13 in Minimum Inhibitory Concentration (MIC) assays. Given that LpxC inhibitors can present challenges such as poor solubility, this guide offers structured advice to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC). LpxC catalyzes the first committed and irreversible step in the biosynthesis of Lipid A, which is the essential anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2][3] By inhibiting LpxC, this compound disrupts the formation of the bacterial outer membrane, leading to cell death.[1][4] This targeted mechanism makes it specific to Gram-negative bacteria.
Q2: What is a typical starting concentration range for this compound in an MIC assay?
A2: For novel LpxC inhibitors, a broad concentration range is recommended for initial screening. Based on published data for various LpxC inhibitors, a starting range of 0.015 µg/mL to 128 µg/mL is advisable. This range covers the potent activity seen in some compounds against sensitive strains (e.g., MIC < 1 µg/mL) and allows for the determination of higher MICs against less susceptible organisms or in the presence of potential resistance mechanisms.
Q3: How should I prepare the stock solution of this compound, and what is the maximum permissible solvent concentration?
A3: LpxC inhibitors are often hydrophobic and require a non-aqueous solvent for initial dissolution.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of LpxC inhibitors.
-
Stock Concentration: Prepare a high-concentration stock (e.g., 100x the highest desired test concentration) in 100% DMSO to ensure complete dissolution.
-
Final Solvent Concentration: It is critical to minimize the final concentration of DMSO in the assay wells to avoid any impact on bacterial growth. The final concentration should typically not exceed 1-5%. Always include a solvent control (media + bacteria + equivalent concentration of DMSO without this compound) to confirm that the solvent at the tested concentration does not inhibit bacterial growth.
Q4: My MIC values are inconsistent between experiments. What are the common causes?
A4: Inconsistent MIC values can stem from several factors:
-
Compound Precipitation: The most common issue is the precipitation of the hydrophobic compound in the aqueous assay medium. Visually inspect your stock solutions and the wells of the microtiter plates for any signs of precipitation.
-
Inoculum Variability: Ensure the bacterial inoculum is standardized to the correct density (typically a 0.5 McFarland standard, resulting in approximately 5 x 10^5 CFU/mL in the final well volume) for each experiment.
-
Pipetting Errors: Small inaccuracies in pipetting, especially during serial dilutions, can lead to significant variations in the final compound concentrations.
-
Plate Adsorption: Hydrophobic compounds can adsorb to the surface of standard polystyrene microtiter plates. Using low-binding plates may mitigate this issue.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No antibacterial activity observed, or MIC is unexpectedly high. | 1. Compound Precipitation: this compound may have precipitated out of the aqueous Mueller-Hinton Broth (MHB) or other test medium. 2. Incorrect Concentration Range: The tested concentration range may be too low. 3. Compound Degradation: The compound may be unstable in the stock solution or assay medium. | 1. Solubility Check: Visually inspect all wells for precipitation. Prepare a fresh, high-concentration stock solution in 100% DMSO and ensure it is fully dissolved before diluting into the assay medium. Consider using a co-solvent system if solubility issues persist. 2. Expand Concentration Range: Test a broader range of concentrations, for example, up to 128 µg/mL or higher. 3. Fresh Preparations: Always prepare fresh dilutions for each experiment from a recently prepared stock solution. |
| Growth observed in the negative control wells (media only). | Contamination: The growth medium or the microtiter plate may be contaminated. | Discard the current batch of media and plates. Use fresh, sterile materials for the subsequent assay. Ensure aseptic technique is followed throughout the procedure. |
| No growth in the positive control wells (media + bacteria). | 1. Inactive Inoculum: The bacterial culture may not be viable. 2. Incorrect Media: The growth medium may not be suitable for the specific bacterial strain. | 1. Viability Check: Streak the inoculum on an agar (B569324) plate to confirm viability and purity. Prepare a fresh inoculum from an overnight culture. 2. Media Verification: Ensure you are using the appropriate medium (e.g., Cation-Adjusted Mueller-Hinton Broth for standard testing) that supports the growth of your test organism. |
| Growth observed in the solvent control wells. | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high and is inhibiting bacterial growth. | This is an unexpected result, as the solvent control should show robust growth. If growth is inhibited, it indicates a problem with the solvent itself or its concentration. Reduce the final concentration of the solvent in the assay wells to a non-inhibitory level (typically ≤1%). |
Experimental Protocols
Standard Broth Microdilution MIC Assay Protocol
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row and perform 2-fold serial dilutions across the plate.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include the following controls:
-
Positive Control: CAMHB + bacterial inoculum (no compound).
-
Negative Control: CAMHB only (no bacteria, no compound).
-
Solvent Control: CAMHB + bacterial inoculum + the highest concentration of DMSO used in the assay.
-
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. Results can be read visually or with a microplate reader.
-
Data Presentation
Table 1: Representative MIC Values for Known LpxC Inhibitors against Gram-Negative Bacteria (µg/mL)
| Compound | E. coli | K. pneumoniae | P. aeruginosa | Reference |
| LPC-233 | 0.014 - 0.25 | 0.0025 - 0.25 | 0.122 - 1.0 | |
| CHIR-090 | 0.2 | - | 4-fold higher than LpxC-4 | |
| L-161,240 | 0.2 | - | - | |
| BB-78485 | 5.0 | - | - | |
| ACHN-975 | - | - | MIC90 of 0.5-1 | |
| PF-5081090 | 0.2 | - | - |
Note: MIC values can vary depending on the specific strain and assay conditions.
Visualizations
Caption: Mechanism of action of this compound in the Lipid A biosynthesis pathway.
Caption: Workflow for optimizing this compound concentration in an MIC assay.
References
- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting LpxC-IN-13 off-target effects
This technical support center provides troubleshooting guidance for researchers using LpxC inhibitors, with a focus on potential off-target effects. As specific data for "LpxC-IN-13" is not publicly available, this guide addresses common issues associated with hydroxamate-based LpxC inhibitors, a class to which this compound likely belongs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LpxC inhibitors?
LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) is a zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2][3][4][5] LpxC inhibitors, many of which contain a hydroxamate group, act by chelating the catalytic zinc ion in the active site of the enzyme, thereby blocking lipid A synthesis and leading to bacterial cell death.[1][2]
Q2: What are the known off-target effects of hydroxamate-based LpxC inhibitors?
The hydroxamate functional group is a strong metal chelator, which can lead to off-target inhibition of other metalloenzymes in mammalian cells, such as matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) family members.[6][7] Inhibition of these enzymes has been associated with side effects like musculoskeletal syndrome (MSS), characterized by joint and muscle pain.[6][7] Some LpxC inhibitors have also been linked to cardiovascular toxicity, although this is not exclusively associated with the hydroxamate moiety.[1][8]
Q3: How can I determine if the observed cellular phenotype is due to an off-target effect?
To differentiate between on-target and off-target effects, you can perform several experiments. These include:
-
Target Engagement Assays: Directly measure the binding of your LpxC inhibitor to LpxC in the cellular context.
-
Rescue Experiments: Attempt to rescue the phenotype by providing a downstream product of the lipid A biosynthesis pathway.
-
Use of Structurally Related Inactive Compounds: Compare the effects of your active LpxC inhibitor with a structurally similar compound that does not inhibit LpxC.
-
Knockdown/Overexpression Studies: Modulate the expression of LpxC to see if it alters the sensitivity to your inhibitor.
Q4: What are common mechanisms of resistance to LpxC inhibitors?
Resistance to LpxC inhibitors can arise through several mechanisms, including:
-
Mutations in the lpxC gene that reduce inhibitor binding.[3]
-
Upregulation of efflux pumps that actively remove the inhibitor from the bacterial cell.[3]
-
Mutations in other genes, such as fabZ, which is involved in fatty acid biosynthesis and can impact the overall lipid balance of the cell.[1]
Troubleshooting Guide
Issue 1: Unexpected Cell Toxicity or Unexplained Phenotype in Mammalian Cells
-
Possible Cause: Off-target inhibition of mammalian metalloproteinases (e.g., MMPs, ADAMs).
-
Troubleshooting Steps:
-
Perform a selectivity screen: Test the inhibitor against a panel of relevant human metalloproteinases.
-
Conduct a literature review: Check for known off-target effects of structurally similar compounds.
-
Use a lower concentration: Titrate the inhibitor to the lowest effective concentration to minimize off-target effects.
-
Employ a more selective inhibitor: If available, switch to an LpxC inhibitor with a better-documented selectivity profile.
-
Issue 2: Inconsistent Antibacterial Activity
-
Possible Cause 1: Development of resistance.
-
Troubleshooting Steps:
-
Determine the Minimum Inhibitory Concentration (MIC): Perform MIC testing on the bacterial strain being used.
-
Sequence the lpxC gene: Check for mutations in the target gene of resistant isolates.
-
Evaluate efflux pump activity: Use an efflux pump inhibitor in combination with your LpxC inhibitor to see if it restores activity.[3]
-
-
Possible Cause 2: Compound instability or poor solubility.
-
Troubleshooting Steps:
-
Check compound stability: Assess the stability of the inhibitor in your experimental media over time.
-
Ensure proper solubilization: Verify that the inhibitor is fully dissolved in your vehicle and does not precipitate upon dilution in media.
-
Quantitative Data
As specific data for this compound is unavailable, the following table summarizes data for a representative and well-characterized hydroxamate-based LpxC inhibitor, LPC-233, and others for comparative purposes.
| Compound | Target | IC50 / Ki | Organism | Off-Target Profile | Reference |
| LPC-233 | LpxC | KI* ~8.9 pM | P. aeruginosa | >3x106-fold selective over human MMPs and TACE | [1] |
| BB-78485 | LpxC | IC50 = 160 ± 70 nM | E. coli | Suggested to inhibit folic acid synthesis | [5][9] |
| L-161,240 | LpxC | Ki = 50 nM | E. coli | Ineffective against P. aeruginosa | [2] |
| CHIR-090 | LpxC | Sub-nanomolar affinity | E. coli, P. aeruginosa | Not specified | [2] |
Experimental Protocols
Protocol 1: In Vitro LpxC Deacetylase Activity Assay
This assay measures the enzymatic activity of LpxC and the inhibitory potential of test compounds.
Materials:
-
Purified LpxC enzyme
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
-
Assay Buffer (e.g., 25 mM sodium phosphate, pH 7.4, 1 mg/mL BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., a fluorescent probe that reacts with the free amine product)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified LpxC enzyme.
-
Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time at room temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period.
-
Terminate the reaction (e.g., by adding a strong acid).
-
Add the detection reagent and measure the signal (e.g., fluorescence).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the minimum concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Test compound (e.g., this compound)
-
96-well microtiter plates
Procedure:
-
Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacteria.
-
Include positive (bacteria, no compound) and negative (medium only) controls.
-
Incubate the plate at the appropriate temperature and time for the bacterial strain (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizations
Caption: On-target vs. potential off-target effects of a hydroxamate-based LpxC inhibitor.
Caption: A logical workflow for troubleshooting unexpected results with LpxC inhibitors.
References
- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Overcoming LpxC-IN-13 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LpxC-IN-13 and investigating bacterial resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a target for antibacterial drug development?
LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria.[1][2][3][4][5] Inhibition of LpxC is lethal to these bacteria, making it a promising target for the development of new antibiotics, especially against multidrug-resistant strains. This compound is a representative inhibitor of this enzyme.
Q2: What are the primary known mechanisms of resistance to LpxC inhibitors like this compound?
Bacteria can develop resistance to LpxC inhibitors through several mechanisms:
-
Target Modification: Mutations within the lpxC gene can alter the enzyme's structure, reducing the binding affinity of the inhibitor.
-
Target Overexpression: An increase in the production of the LpxC protein can titrate the inhibitor, requiring higher concentrations to achieve a bactericidal effect.
-
Efflux Pump Upregulation: Increased expression of efflux pumps can actively transport the LpxC inhibitor out of the bacterial cell, lowering its intracellular concentration.
-
Mutations in Alternative Pathways: Mutations in genes related to fatty acid biosynthesis, such as fabZ and fabG, can lead to a rebalancing of cellular homeostasis, compensating for the inhibition of lipid A synthesis. Mutations in the thrS gene, which encodes the Thr-tRNA ligase, have also been shown to confer resistance by slowing protein production and cellular growth.
Troubleshooting Guide
Issue 1: Increased Minimum Inhibitory Concentration (MIC) of this compound in previously susceptible strains.
-
Possible Cause 1: Development of target-based resistance.
-
Troubleshooting Step: Sequence the lpxC gene of the resistant strain to identify potential mutations. Compare the sequence to the wild-type strain.
-
-
Possible Cause 2: Upregulation of efflux pumps.
-
Troubleshooting Step: Perform the MIC assay in the presence and absence of an efflux pump inhibitor (EPI), such as Phenylalanine-Arginine Beta-Naphthylamide (PAβN). A significant decrease in MIC in the presence of the EPI suggests the involvement of efflux pumps.
-
-
Possible Cause 3: Mutations in other genes.
-
Troubleshooting Step: Sequence genes known to be associated with LpxC inhibitor resistance, such as fabZ, fabG, and thrS.
-
Issue 2: Difficulty in selecting for resistant mutants.
-
Possible Cause: Low frequency of resistance.
-
Troubleshooting Step: Spontaneous resistance to LpxC inhibitors can occur at low frequencies. Increase the number of cells plated on selective media (e.g., containing 4x or 8x the MIC of this compound).
-
Issue 3: Inconsistent results in LpxC enzyme inhibition assays.
-
Possible Cause: Off-target effects or compound instability.
-
Troubleshooting Step: Ensure the purity and stability of your this compound stock. Include appropriate controls in your assay, such as a known potent LpxC inhibitor and a negative control. Consider testing for inhibition of other metalloenzymes to assess specificity.
-
Quantitative Data Summary
Table 1: Examples of LpxC Mutations and their Impact on Inhibitor Susceptibility in P. aeruginosa
| Mutation in LpxC | Fold Increase in MIC of LpxC Inhibitor | Reference |
| A214V | Varies depending on inhibitor scaffold | |
| G208S | Varies depending on inhibitor scaffold | |
| M62R | 8-fold increase for LpxC-2 |
Table 2: Frequency of Spontaneous Resistance to LpxC Inhibitors
| Bacterial Species | LpxC Inhibitor | Frequency of Resistance | Reference |
| E. coli | L-161,240, BB-78484, CHIR-090 | ~10⁻⁹ | |
| P. aeruginosa | PF-5081090 | <5.0 x 10⁻¹⁰ | |
| K. pneumoniae | PF-5081090 | 9.6 x 10⁻⁸ | |
| E. coli | LPC-233 | 4.3 x 10⁻¹⁰ | |
| K. pneumoniae | LPC-233 | 1.4 x 10⁻⁹ | |
| P. aeruginosa | LPC-233 | <2 x 10⁻¹⁰ |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from standard methods to determine the MIC of this compound.
-
Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (CAMHB), bacterial culture in logarithmic growth phase, this compound stock solution.
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Dilute the overnight bacterial culture to a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control (no inhibitor) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the inhibitor that completely inhibits visible growth.
-
2. Efflux Pump Inhibition Assay
This assay determines the contribution of efflux pumps to resistance.
-
Materials: Same as MIC determination, plus an efflux pump inhibitor (EPI) like PAβN.
-
Procedure:
-
Perform the MIC determination as described above.
-
In parallel, perform a second MIC determination where a sub-inhibitory concentration of the EPI (e.g., 20 µg/mL of PAβN) is added to the CAMHB for all dilutions.
-
A four-fold or greater reduction in the MIC in the presence of the EPI is considered significant and indicates the involvement of efflux pumps.
-
Visualizations
Caption: Overview of this compound resistance mechanisms in bacteria.
Caption: Experimental workflow for MIC determination and efflux pump inhibition assay.
Caption: Troubleshooting logic for investigating high this compound MIC values.
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research progress of LpxC inhibitor on Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming LpxC-IN-13 solubility problems
Welcome to the technical support center for LpxC-IN-13. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges during your experiments, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What are the recommended solvents?
A1: this compound, like many small molecule inhibitors, can exhibit limited aqueous solubility. For initial stock solutions, we recommend using a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][2] A high-concentration stock solution (e.g., 10-20 mM) in DMSO can then be serially diluted into your aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically <1%) to avoid off-target effects.[3]
Q2: Even after preparing a DMSO stock, I observe precipitation when I dilute this compound into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Use of Co-solvents: Incorporating a co-solvent in your final assay buffer can improve the solubility of this compound.[4] Common co-solvents include ethanol (B145695) or polyethylene (B3416737) glycol (PEG).
-
pH Adjustment: The solubility of a compound can be pH-dependent.[5] Experimenting with the pH of your buffer might enhance the solubility of this compound.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Triton X-100, can help to maintain the compound in solution by forming micelles.
-
Sonication: Gentle sonication of the solution after dilution can help to break up aggregates and promote dissolution.
Q3: What is the maximum aqueous solubility of this compound?
A3: The aqueous solubility of LpxC inhibitors can be low. For example, some indole (B1671886) derivatives have shown kinetic solubility around 50 μM, while a pyrazole-substituted analogue was found to be soluble up to 100 μM.[6] The exact aqueous solubility of this compound will depend on the specific buffer composition, pH, and temperature. We recommend performing a kinetic solubility assay to determine the practical solubility limit under your experimental conditions.
Q4: Are there any structural modifications or alternative formulations that can improve the solubility of LpxC inhibitors?
A4: Yes, medicinal chemistry efforts have focused on improving the physicochemical properties of LpxC inhibitors. One successful strategy has been the development of phosphate (B84403) prodrugs. These prodrugs are more water-soluble and are rapidly converted to the active hydroxamic acid form in vivo.[7] Additionally, modifications to the inhibitor's structure, such as replacing a methyl group with a fluorine atom or introducing five-membered heterocycles, have been explored to enhance solubility and activity.[7]
Troubleshooting Guides
Problem: Precipitate formation during preparation of aqueous working solutions.
Possible Causes:
-
The concentration of this compound exceeds its aqueous solubility limit.
-
The final concentration of DMSO is too low to maintain solubility.
-
The buffer composition is not optimal for this compound solubility.
Solutions:
-
Decrease the final concentration: Try preparing a more dilute working solution.
-
Optimize the dilution method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations.
-
Incorporate solubilizing agents: As mentioned in the FAQs, consider adding co-solvents, surfactants, or adjusting the pH of your buffer.
Problem: Inconsistent results in cell-based assays.
Possible Causes:
-
Poor solubility leading to variable effective concentrations of the inhibitor.
-
Precipitation of the compound in the cell culture media.
-
Cytotoxicity from the solvent at higher concentrations.
Solutions:
-
Visually inspect for precipitation: Before adding to cells, carefully inspect your final working solutions for any signs of precipitation.
-
Perform a solubility test in your cell culture media: The complex composition of cell culture media can affect compound solubility.
-
Run a solvent toxicity control: Ensure that the final concentration of DMSO or other co-solvents is not adversely affecting your cells.
Data Presentation
Table 1: Solubility of Representative LpxC Inhibitors in Different Solvents
| Compound Class | Solvent | Solubility | Reference |
| Indole Derivative | Aqueous Buffer (pH 7.4) | ~50 µM | [6] |
| Pyrazole Derivative | Aqueous Buffer (pH 7.4) | ~100 µM | [6] |
| Phenyl Analog | Aqueous Buffer (pH 7.0) | 7 - 112 µg/mL | [7] |
| Alkynyl Analog | Aqueous Buffer (pH 7.0) | >350 µg/mL | [7] |
| This compound (Hypothetical) | DMSO | ≥20 mg/mL | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial to 37°C and sonicate for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay
-
Prepare a high-concentration DMSO stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
-
Dilution into Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of your target aqueous buffer in a 96-well plate. This will create a range of concentrations with a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) with gentle shaking.
-
Analysis: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). The highest concentration that does not show significant turbidity is considered the kinetic solubility.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for addressing this compound precipitation.
References
- 1. mdpi.com [mdpi.com]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Modifying LpxC-IN-13 for better pharmacokinetic properties
Technical Support Center: Optimizing LpxC-IN-13 Analogs
Welcome to the technical support center for the modification of this compound and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges related to improving the pharmacokinetic (PK) properties of this inhibitor class.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its pharmacokinetic properties a concern?
This compound is an inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is essential for the biosynthesis of Lipid A, a critical component of the outer membrane of Gram-negative bacteria.[1][2] Inhibition of this enzyme is a promising strategy for developing new antibiotics.[2] However, many LpxC inhibitors, particularly those containing a hydroxamate group like this compound, often exhibit poor pharmacokinetic properties.[1][3] These can include low solubility, high metabolic instability, and poor cell permeability, which limit their effectiveness in vivo.[1][4]
Q2: What are the likely primary metabolic liabilities of hydroxamate-containing LpxC inhibitors?
The hydroxamic acid moiety, while crucial for chelating the catalytic zinc ion in the LpxC active site, is a primary site of metabolic instability.[2][3] Common metabolic pathways that lead to the breakdown of these compounds include:
-
Glucuronidation: The hydroxamic acid can be conjugated with glucuronic acid, leading to rapid excretion.
-
Sulfation: Similar to glucuronidation, sulfation increases water solubility and facilitates elimination.[3]
-
N-O bond reduction: The hydroxamic acid can be reduced to the corresponding amide, which is often less active.
Identifying and blocking these "metabolic soft spots" is a key strategy for improving compound stability and exposure.
Q3: My this compound analog has poor aqueous solubility. What modifications should I consider?
Poor solubility can hinder absorption and lead to inaccurate results in in vitro assays. Several medicinal chemistry strategies can be employed to improve the solubility of your compounds.
| Strategy | Chemical Modification Example | Rationale |
| Introduce Polar Groups | Add hydroxyl (-OH), amine (-NH2), or amide (-CONH2) groups. | Increases hydrogen bonding with water. |
| Incorporate Ionizable Groups | Introduce basic amines (e.g., piperidine, morpholine) or acidic groups (e.g., carboxylic acid). | Forms salts at physiological pH, which are generally more soluble. |
| Reduce Lipophilicity (logP) | Replace bulky, non-polar groups with smaller or more polar fragments. | Reduces the tendency of the molecule to partition into fatty environments. |
| Disrupt Crystal Packing | Introduce a chiral center or a non-planar group. | Can lower the melting point and increase the ease of solvation. |
Q4: My compound shows high clearance in a liver microsome stability assay. What does this mean and what can I do?
High clearance in a liver microsome stability assay indicates that your compound is rapidly metabolized by cytochrome P450 (CYP) enzymes. This is a common issue that leads to a short half-life in vivo.
Troubleshooting Steps:
-
Identify the Site of Metabolism: Use techniques like mass spectrometry to identify the metabolites and pinpoint the exact location on the molecule that is being modified.
-
Block the "Soft Spot": Once the metabolic site is known, you can make chemical modifications to block the reaction.
| Strategy | Chemical Modification Example | Rationale |
| Steric Hindrance | Add a bulky group (e.g., t-butyl) near the metabolic site. | Physically blocks the CYP enzyme from accessing the site. |
| Deuteration | Replace a metabolically labile hydrogen with deuterium (B1214612) (D). | The C-D bond is stronger than the C-H bond, slowing the rate of cleavage. |
| Fluorination | Replace a hydrogen with fluorine (F) on an aromatic ring. | Can block oxidative metabolism at that position. |
| Change the Ring System | Replace a metabolically susceptible ring (e.g., phenyl) with a more stable one (e.g., pyridine). | Alters the electronic properties and susceptibility to metabolism. |
Q5: My analog has poor permeability in a Caco-2 assay. How can I improve it?
Poor permeability suggests the compound cannot efficiently cross the intestinal wall, which is critical for oral absorption. The Caco-2 assay is a cell-based model for predicting this process.[5]
| Strategy | Chemical Modification Example | Rationale |
| Increase Lipophilicity (in a controlled manner) | Add small, non-polar groups like methyl or ethyl. | Balances the need to cross the lipid cell membrane without becoming too insoluble. Aim for a logD between 1 and 3. |
| Reduce Polar Surface Area (PSA) | Mask polar groups (e.g., convert -OH to -OCH3) or use intramolecular hydrogen bonding. | A lower PSA (typically <140 Ų) is associated with better membrane permeability. |
| Reduce Molecular Weight | Aim for a molecular weight under 500 Da. | Smaller molecules generally diffuse more easily across membranes. |
Troubleshooting Guides
Problem: Inconsistent results in metabolic stability assays.
-
Possible Cause 1: Compound Solubility. If your compound precipitates in the assay buffer, the effective concentration will be lower than intended, leading to artificially high stability readings.
-
Solution: Check the solubility of your compound in the assay buffer. If needed, use a co-solvent like DMSO, but keep the final concentration low (<0.5%) to avoid inhibiting metabolic enzymes.
-
-
Possible Cause 2: Non-specific Binding. Highly lipophilic compounds can stick to the plasticware or proteins in the microsomal preparation, reducing the amount of compound available for metabolism.
-
Solution: Include a control with no NADPH cofactor to assess non-metabolic loss of the compound.[6] Consider using low-binding plates.
-
-
Possible Cause 3: Reagent Variability. The activity of liver microsomes can vary between batches and suppliers.
-
Solution: Always run a positive control compound with known metabolic properties (e.g., testosterone, verapamil) to ensure the assay is performing as expected.[6]
-
Problem: High plasma protein binding (PPB).
-
Possible Cause: High Lipophilicity and/or Acidic Groups. Compounds with high logP and acidic functional groups tend to bind strongly to albumin in the plasma. Only the unbound fraction of a drug is free to exert its therapeutic effect.
-
Solution: While some PPB is expected, levels >99% can be problematic. Strategies to reduce PPB often overlap with those for improving solubility: reduce lipophilicity and consider replacing strong acidic groups with weaker ones or neutral polar groups.
-
Visualizing Pathways and Workflows
Lipid A Biosynthesis Pathway
The diagram below outlines the initial, essential steps of the Lipid A biosynthesis pathway in Gram-negative bacteria, highlighting the critical role of LpxC.
Caption: The Raetz pathway of Lipid A biosynthesis, showing inhibition of LpxC.
Experimental Workflow for PK Optimization
This workflow illustrates a typical cycle for designing and testing new this compound analogs with improved pharmacokinetic properties.
Caption: Iterative cycle for the design and evaluation of new chemical analogs.
Key Experimental Protocols
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol is designed to determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[7]
Materials:
-
Test compound (this compound analog) stock solution (10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Positive control compound (e.g., Verapamil, 1 µM)
-
Acetonitrile (B52724) with internal standard (for quenching and analysis)
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Compound Addition: Add the test compound and positive control to the HLM master mix to achieve a final substrate concentration of 1 µM. Gently mix.
-
Initiate Reaction: Split the mixture into two sets of wells:
-
+NADPH wells: Add the NADPH regenerating system to start the metabolic reaction.
-
-NADPH wells (Control): Add buffer instead of the NADPH system to measure non-enzymatic degradation.
-
-
Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each well.
-
Quench Reaction: Immediately add the aliquot to a well containing ice-cold acetonitrile with an internal standard. This stops the reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / microsomal protein concentration).
-
This guide provides a foundational resource for researchers working to overcome the pharmacokinetic challenges associated with this compound and its analogs. By systematically addressing issues of solubility, stability, and permeability, the development of potent, orally bioavailable antibiotics targeting LpxC can be advanced.
References
- 1. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the Bacterial Deacetylase LpxC Bound to the Nucleotide Reaction Product Reveals Mechanisms of Oxyanion Stabilization and Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of LpxC Inhibitor Lead Compounds Focusing on Efficacy and Formulation for High Dose Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro approaches to evaluate ADMET drug properties. | Semantic Scholar [semanticscholar.org]
- 6. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
A Comparative Guide to LpxC Inhibitors: Benchmarking Novel Agents Against Established Compounds
A critical need for new antibiotics against multi-drug resistant (MDR) Gram-negative bacteria has propelled the development of inhibitors targeting novel cellular pathways. One of the most promising targets is the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), which forms the outer leaflet of the outer membrane in most Gram-negative bacteria and is crucial for their survival.[1][2] The absence of a homologous enzyme in mammals makes LpxC an attractive target for developing new antibacterial agents.[3][4]
This guide provides a comparative analysis of a potent LpxC inhibitor, using available data to benchmark its performance against other well-characterized LpxC inhibitors. While information on a specific compound designated "LpxC-IN-13" is not publicly available, this guide will use data for other advanced inhibitors as a proxy to illustrate a comparative framework for researchers, scientists, and drug development professionals. The focus will be on quantitative comparisons of enzyme inhibition and antibacterial activity, detailed experimental methodologies, and visual representations of key pathways and workflows.
Mechanism of Action: Targeting the Gatekeeper of Lipid A Synthesis
LpxC is a zinc-dependent metalloenzyme that catalyzes the first committed and irreversible step in the lipid A biosynthetic pathway.[3] This pathway, known as the Raetz pathway, is essential for the formation of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, these compounds prevent the synthesis of lipid A, leading to the disruption of the outer membrane, accumulation of toxic intermediates, and ultimately, bacterial cell death. Many potent LpxC inhibitors contain a zinc-binding group, such as a hydroxamic acid, which chelates the catalytic zinc ion in the enzyme's active site.
Comparative Efficacy of LpxC Inhibitors
The development of LpxC inhibitors has seen the emergence of several classes of compounds with varying potency and antibacterial spectra. This section provides a quantitative comparison of selected LpxC inhibitors based on their half-maximal inhibitory concentration (IC50) against the LpxC enzyme and their minimum inhibitory concentration (MIC) against various Gram-negative pathogens.
In Vitro Enzyme Inhibition (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of the LpxC enzyme by 50%. Lower IC50 values indicate greater potency.
| Inhibitor | E. coli LpxC IC50 (nM) | P. aeruginosa LpxC IC50 (nM) | Reference |
| LPC-233 | ~8.9 pM (KI*) | Not specified | |
| ACHN-975 | Not specified | 1.1 | |
| PF-5081090 | Not specified | Not specified | |
| CHIR-090 | <1 | Not specified | |
| L-161,240 | 26 | >5000 | |
| BB-78484 | 400 | Not specified | |
| BB-78485 | 160 | Not specified | |
| LpxC-2 | Not specified | Not specified | |
| LpxC-3 | Not specified | Not specified | |
| LpxC-4 | Not specified | Not specified |
Note: KI is the apparent inhibition constant for a time-dependent inhibitor.
In Vitro Antibacterial Activity (MIC)
The MIC value is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate more potent antibacterial activity. The tables below summarize the MIC values (in µg/mL) of various LpxC inhibitors against key Gram-negative pathogens.
Table 1: MIC Values against Escherichia coli
| Inhibitor | E. coli strain | MIC (µg/mL) | Reference |
| LPC-233 | W3110 | 0.014 | |
| CHIR-090 | W3110 | 0.004 | |
| L-161,240 | W3110 | 6.1 | |
| BB-78485 | ATCC 25922 | 1 | |
| ACHN-975 | Not specified | 0.5-1 (MIC90) | |
| PF-5081090 | Not specified | 0.5-1 (MIC90) |
Table 2: MIC Values against Pseudomonas aeruginosa
| Inhibitor | P. aeruginosa strain | MIC (µg/mL) | Reference |
| LPC-233 | PAO1 | 0.122 | |
| CHIR-090 | PAO1 | 0.5 | |
| L-161,240 | PAO1 | >100 | |
| BB-78485 | ATCC 27853 | >32 | |
| LpxC-2 | Clinical Isolates | 16 (MIC90) | |
| LpxC-4 | Clinical Isolates | 4 (MIC90) | |
| ACHN-975 | Not specified | 0.5-1 (MIC90) | |
| PF-5081090 | Not specified | 0.5-1 (MIC90) |
Table 3: MIC Values against Klebsiella pneumoniae
| Inhibitor | K. pneumoniae strain | MIC (µg/mL) | Reference |
| LPC-233 | 10031 | 0.0025 | |
| L-161,240 | 43816 | 50 | |
| LpxC-3 | Clinical Isolates | 16 (MIC90) | |
| LpxC-4 | Clinical Isolates | 1 (MIC90) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of inhibitor performance. Below are representative methodologies for key assays used in the characterization of LpxC inhibitors.
LpxC Enzyme Inhibition Assay (IC50 Determination)
A common method for determining the IC50 of LpxC inhibitors involves a fluorometric assay that measures the formation of the sugar amine product of the LpxC-catalyzed reaction.
-
Enzyme and Substrate Preparation: Recombinant LpxC enzyme is purified. The substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, is synthesized or obtained commercially.
-
Assay Reaction: The assay is typically performed in a buffer solution (e.g., Tris-HCl) at a physiological pH. The LpxC enzyme is pre-incubated with varying concentrations of the inhibitor. The reaction is initiated by the addition of the substrate.
-
Product Detection: After a set incubation period, the reaction is stopped (e.g., by adding acetic acid). The product, UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine, is detected by adding o-phthaldialdehyde (OPA), which reacts with the primary amine of the product to yield a fluorescent derivative.
-
Data Analysis: The fluorescence is measured using a fluorometer. The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of an antibacterial agent is determined using broth or agar (B569324) microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: A standardized inoculum of the test bacterium is prepared in a suitable growth medium, such as Mueller-Hinton broth.
-
Serial Dilution: The LpxC inhibitor is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the inhibitor at which there is no visible growth of the bacteria.
Conclusion
The development of LpxC inhibitors represents a significant advancement in the fight against MDR Gram-negative bacteria. This guide highlights the potent in vitro activity of several LpxC inhibitors against a range of clinically relevant pathogens. The provided data and experimental protocols offer a framework for the comparative evaluation of new chemical entities targeting this essential bacterial enzyme. While the specific compound "this compound" remains to be publicly characterized, the ongoing research in this field continues to yield promising candidates with the potential to address the urgent need for novel antibacterial therapies. Further preclinical and clinical studies are essential to fully assess the safety and efficacy of these inhibitors.
References
- 1. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the Bacterial Deacetylase LpxC Bound to the Nucleotide Reaction Product Reveals Mechanisms of Oxyanion Stabilization and Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of LpxC Inhibitors: CHIR-090 vs. L-161,240
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzymatic and antibacterial activities of two prominent inhibitors of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.
This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the relevant biological pathway and experimental workflows. As information regarding a compound designated "LpxC-IN-13" is not publicly available, this guide utilizes the well-characterized LpxC inhibitor, L-161,240, as a comparator to the potent inhibitor CHIR-090.
Mechanism of Action and Target Spectrum
Both CHIR-090 and L-161,240 are inhibitors of the zinc-dependent metalloenzyme LpxC, which catalyzes the committed step in the biosynthesis of lipid A, the anchor of LPS in the outer membrane of Gram-negative bacteria.[1][2][3] Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.[1][4]
CHIR-090 is a potent, slow, tight-binding inhibitor of LpxC. It exhibits broad-spectrum activity against a range of Gram-negative pathogens, including Escherichia coli and Pseudomonas aeruginosa. In contrast, L-161,240, an earlier LpxC inhibitor, demonstrates potent activity against E. coli but is notably less effective against P. aeruginosa. This difference in spectrum is primarily due to L-161,240 being a less potent inhibitor of the P. aeruginosa LpxC enzyme.
Quantitative Comparison of In Vitro Activity
The following tables summarize the reported inhibitory activities of CHIR-090 and L-161,240 against the LpxC enzyme and their antibacterial activity against key Gram-negative bacteria.
Table 1: LpxC Enzymatic Inhibition Data
| Compound | Target Enzyme | Ki | IC50 |
| CHIR-090 | E. coli LpxC | 4.0 nM | 9 nM |
| L-161,240 | E. coli LpxC | 50 nM | 26 nM (at 3 µM substrate), 440 ± 10 nM (at 25 µM substrate) |
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Compound | Organism | MIC (µg/mL) |
| CHIR-090 | E. coli W3110 | 0.2 |
| CHIR-090 | P. aeruginosa PAO1 | 0.5 |
| L-161,240 | E. coli | 1-3 |
| L-161,240 | P. aeruginosa | >32 |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the context of LpxC inhibition and the methods used to determine inhibitor activity, the following diagrams are provided.
Caption: Inhibition of LpxC in the Lipid A Biosynthesis Pathway.
Caption: Workflow for LpxC Enzymatic Inhibition Assay.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Experimental Protocols
LpxC Enzymatic Inhibition Assay
The determination of the half-maximal inhibitory concentration (IC50) of compounds against LpxC is typically performed using a fluorescence-based assay.
-
Reagents and Materials:
-
Purified LpxC enzyme from the target organism (e.g., E. coli).
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.
-
Assay Buffer: Typically a buffer such as HEPES or Tris-HCl at a physiological pH (e.g., 7.5) containing a reducing agent like DTT.
-
Inhibitor stock solutions in a suitable solvent (e.g., DMSO).
-
Detection Reagent: o-phthaldialdehyde (OPA), which reacts with the primary amine of the product to generate a fluorescent signal.
-
96-well microtiter plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Serial dilutions of the test inhibitor are prepared in the assay buffer.
-
The purified LpxC enzyme is added to the wells of the microtiter plate containing the inhibitor dilutions and pre-incubated for a defined period.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed at 37°C for a specific time.
-
The reaction is stopped, and the OPA reagent is added.
-
After a short incubation, the fluorescence is measured (excitation ~340 nm, emission ~455 nm).
-
The IC50 value is calculated by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using a broth microdilution method.
-
Reagents and Materials:
-
Bacterial strains (e.g., E. coli, P. aeruginosa).
-
Growth medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is standard.
-
Inhibitor stock solutions.
-
96-well microtiter plates.
-
Spectrophotometer.
-
-
Procedure:
-
A bacterial suspension is prepared and adjusted to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
Two-fold serial dilutions of the test inhibitor are prepared in the microtiter plate wells containing the growth medium.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (no inhibitor) and negative (no bacteria) control wells are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth (turbidity) is observed.
-
Conclusion
CHIR-090 is a highly potent, broad-spectrum LpxC inhibitor with excellent activity against both E. coli and P. aeruginosa. Its slow, tight-binding inhibition mechanism contributes to its potent antibacterial effects. L-161,240, while an effective inhibitor of E. coli LpxC, demonstrates significantly weaker activity against P. aeruginosa, limiting its clinical potential for infections caused by this pathogen. The data presented here highlight the critical importance of evaluating LpxC inhibitors against a panel of clinically relevant Gram-negative pathogens to ascertain their potential as broad-spectrum therapeutic agents.
References
- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the Bacterial Deacetylase LpxC Bound to the Nucleotide Reaction Product Reveals Mechanisms of Oxyanion Stabilization and Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Technology - LpxC Inhibitors for Gram-Negative Infections [stonybrook.technologypublisher.com]
LpxC Inhibitors: A New Frontier in the Fight Against Gram-Negative Bacteria
A comparative analysis of the efficacy of novel LpxC inhibitors against established antibiotics, providing critical data for researchers and drug development professionals.
The relentless rise of antibiotic resistance, particularly in Gram-negative bacteria, has created an urgent need for novel therapeutic agents that act on previously unexploited cellular targets. One of the most promising of these is the UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a critical component of the outer membrane of Gram-negative bacteria. Inhibition of LpxC disrupts the integrity of this membrane, leading to bacterial cell death. This guide provides a comparative overview of the efficacy of a leading LpxC inhibitor, LPC-233, and other notable LpxC inhibitors, against a panel of known antibiotics.
Efficacy of LpxC Inhibitors: A Quantitative Comparison
The in vitro potency of an antibiotic is most commonly measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of the LpxC inhibitor LPC-233 against a range of Gram-negative pathogens and compares them to the MIC values of several widely used antibiotics.
| Bacterial Species | LpxC Inhibitor (LPC-233) MIC (µg/mL) | Meropenem MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Ceftazidime MIC (µg/mL) |
| Escherichia coli | 0.03 - 0.25 | Varies | Varies | Varies |
| Klebsiella pneumoniae | 0.03 - 0.25 | Varies | Varies | Varies |
| Pseudomonas aeruginosa | 0.122 - 0.50 | Varies | Varies | Varies |
| Enterobacteriaceae (ESBL/Carbapenemase-producing) | 0.064 (MIC₅₀) - 0.125 (MIC₉₀) | Often Resistant | Often Resistant | Often Resistant |
Note: MIC values for conventional antibiotics can vary significantly based on the resistance profile of the specific strain. ESBL (Extended-Spectrum β-Lactamase) and carbapenemase-producing strains are often resistant to many standard antibiotics. The data for LPC-233 shows consistent potency across both susceptible and multidrug-resistant strains[1].
In-Depth Look at LpxC Inhibitor Performance
LPC-233, a slow, tight-binding LpxC inhibitor, has demonstrated rapid bactericidal activity against a wide array of Gram-negative clinical isolates in vitro.[1] Notably, its efficacy appears to be unaffected by established resistance mechanisms to current commercial antibiotics.[1] This suggests that LpxC inhibitors could be a valuable therapeutic option against multidrug-resistant infections.
Other notable LpxC inhibitors such as CHIR-090 have also shown potent activity against P. aeruginosa and E. coli, with efficacy comparable to that of ciprofloxacin.[2] Studies with the LpxC inhibitor PF-5081090 have demonstrated that while it may have high MIC values against Acinetobacter baumannii on its own, it can significantly increase the susceptibility of this pathogen to other antibiotics like rifampin, vancomycin, and azithromycin (B1666446) when used in combination.[3]
Experimental Protocols
The determination of antibiotic efficacy relies on standardized and reproducible experimental protocols. The following outlines the methodology for a key in vitro assay.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This assay is considered the gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test organism (e.g., E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Antimicrobial agent (LpxC inhibitor or known antibiotic)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The antimicrobial agent is serially diluted in MHB in the wells of a 96-well plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35 ± 1 °C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
Visualizing the Path to a Novel Antibiotic
The development and validation of a new class of antibiotics like LpxC inhibitors involves a structured workflow, from initial discovery to preclinical evaluation.
Caption: Workflow for the discovery and preclinical evaluation of novel antibiotics like LpxC inhibitors.
Signaling Pathway of LpxC Inhibition
LpxC inhibitors act by blocking a critical step in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.
Caption: Inhibition of LpxC blocks the lipid A biosynthesis pathway, leading to disruption of the outer membrane.
References
- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Efficacy of an LpxC Inhibitor, CHIR-090, Alone or Combined with Colistin against Pseudomonas aeruginosa Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Validating LpxC Target Engagement in Bacteria: A Comparative Guide
Introduction
Uridine diphosphate-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria.[1][2][3] The absence of a homologous enzyme in mammals makes LpxC an attractive target for the development of novel antibiotics against multi-drug resistant Gram-negative pathogens.[4][5] LpxC catalyzes the first committed and irreversible step in the lipid A biosynthetic pathway. This guide provides a comparative overview of key experimental methods to validate the engagement of investigational compounds, such as the hypothetical "LpxC-IN-13," with their intended target, LpxC, within bacteria.
The validation of on-target activity is a critical step in antibiotic drug discovery. It confirms that the compound's antibacterial effect is mediated through the inhibition of the desired target, providing a strong rationale for further development. This guide will detail biochemical and whole-cell assays, presenting data from well-characterized LpxC inhibitors as a reference for comparison.
LpxC Signaling Pathway and Inhibition
LpxC is a zinc-dependent metalloenzyme that deacetylates UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine to produce UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine and acetate (B1210297). This is a crucial step in the biosynthesis of Lipid A, which anchors the lipopolysaccharide (LPS) in the outer membrane. Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.
Caption: The Lipid A biosynthetic pathway in Gram-negative bacteria, highlighting the role of LpxC and its inhibition.
Comparative Analysis of Target Engagement Assays
Validating that a compound's antibacterial activity stems from LpxC inhibition involves a multi-faceted approach, combining biochemical assays with whole-cell methodologies.
Biochemical Assays: In Vitro LpxC Inhibition
The most direct method to demonstrate target engagement is to measure the inhibition of purified LpxC enzyme activity in vitro. This assay confirms a direct interaction between the compound and the protein.
Experimental Protocol: In Vitro LpxC Inhibition Assay
-
Protein Expression and Purification: Recombinant LpxC from the target organism (e.g., E. coli, P. aeruginosa) is overexpressed and purified.
-
Substrate Preparation: The LpxC substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, is synthesized or commercially acquired.
-
Inhibition Assay:
-
Purified LpxC is incubated with varying concentrations of the test compound (e.g., this compound).
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is quenched, and the formation of the product, UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine, is quantified.
-
-
Detection Method: Product formation can be measured using various techniques, including:
-
LC-MS/MS: A highly sensitive and specific method to separate and quantify the substrate and product.
-
Coupled-Enzyme Assay: The release of acetate is coupled to other enzymatic reactions that result in a colorimetric or fluorescent readout.
-
-
Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated.
Table 1: In Vitro Inhibition of LpxC by Known Inhibitors
| Compound | Target Organism | IC50 (nM) | Reference Compound | IC50 (nM) |
| This compound | E. coli | Data | CHIR-090 | <1 |
| P. aeruginosa | Data | <1 | ||
| This compound | A. baumannii | Data | ACHN-975 | ~1 |
Data for this compound is hypothetical and should be replaced with experimental results.
Whole-Cell Assays: Confirming the Mechanism of Action in Bacteria
While in vitro assays confirm direct enzyme inhibition, whole-cell assays are crucial to demonstrate that the compound's antibacterial activity is a result of targeting LpxC within the complex cellular environment.
This is the foundational assay to determine the antibacterial potency of a compound.
Experimental Protocol: MIC Determination
-
Bacterial Strains: A panel of relevant Gram-negative bacteria is used, including wild-type strains and potentially engineered strains (see below).
-
Broth Microdilution: The assay is typically performed in a 96-well plate format.
-
Compound Dilution: The test compound is serially diluted in growth media.
-
Inoculation: Each well is inoculated with a standardized suspension of bacteria.
-
Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
A powerful method to validate the intracellular target is to use genetically engineered strains where the expression of the target gene, lpxC, is modulated.
-
LpxC Overexpression: Strains engineered to overexpress LpxC are expected to show increased resistance (a higher MIC) to a compound that specifically targets LpxC. The excess LpxC protein effectively titrates out the inhibitor.
-
LpxC Underexpression/Essentiality: Strains where lpxC is placed under the control of an inducible promoter can demonstrate the essentiality of LpxC and hypersensitivity to LpxC inhibitors when the gene expression is repressed.
Experimental Protocol: Target Validation with Engineered Strains
-
Strain Construction: Construct strains with an additional copy of lpxC on a plasmid for overexpression, or with the native lpxC under an inducible promoter.
-
MIC Testing: Perform MIC assays as described above on the wild-type and engineered strains.
-
Comparison: A significant shift in MIC for the engineered strain compared to the wild-type is strong evidence of on-target activity.
Table 2: MIC Comparison for Target Validation
| Compound | Wild-Type Strain (E. coli) MIC (µg/mL) | LpxC Overexpressing Strain MIC (µg/mL) | Fold Change in MIC |
| This compound | Data | Data | Data |
| CHIR-090 | 0.004 | > 16 | >4000 |
Data for this compound is hypothetical.
Isolating and characterizing spontaneous mutants resistant to an LpxC inhibitor can provide definitive proof of the target.
Experimental Protocol: Resistant Mutant Analysis
-
Selection: Plate a high density of wild-type bacteria on agar (B569324) containing the LpxC inhibitor at a concentration several times the MIC.
-
Isolation: Isolate colonies that grow in the presence of the inhibitor.
-
MIC Confirmation: Confirm the resistant phenotype by re-testing the MIC of the isolated mutants.
-
Gene Sequencing: Sequence the lpxC gene from the resistant mutants. Mutations within the lpxC coding sequence that lead to amino acid changes are strong evidence that LpxC is the target.
Caption: A typical workflow for validating LpxC target engagement.
Conclusion
Validating the engagement of a novel compound like this compound with its intended target, LpxC, requires a systematic and multi-pronged approach. By combining direct biochemical inhibition assays with whole-cell methodologies using genetically engineered strains and resistant mutant analysis, researchers can build a robust evidence package. This not only confirms the mechanism of action but also provides crucial insights for the future development of these promising antibacterial agents. The data presented for well-characterized LpxC inhibitors serves as a benchmark for evaluating new chemical entities targeting this essential bacterial enzyme.
References
- 1. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]
- 5. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of LpxC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a compelling target for the development of novel antibiotics against multi-drug resistant Gram-negative pathogens. LpxC is essential for the biosynthesis of lipid A, a critical component of the outer membrane of these bacteria. Crucially, LpxC is absent in mammalian cells, presenting a clear therapeutic window. This guide provides a framework for evaluating the selectivity of LpxC inhibitors, focusing on the comparison between their activity against bacterial cells and their potential toxicity towards mammalian cells. While specific data for LpxC-IN-13 is not extensively available in the public domain, this guide outlines the established methodologies and data presentation formats necessary for such an evaluation, using illustrative data from well-characterized LpxC inhibitors.
Data Presentation: A Comparative Framework
To objectively assess the selectivity of an LpxC inhibitor, a clear comparison of its effects on bacterial and mammalian cells is essential. The following tables provide a template for summarizing key quantitative data.
Table 1: Antibacterial Activity of LpxC Inhibitors
This table should summarize the in vitro efficacy of the LpxC inhibitor against a panel of clinically relevant Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is a standard measure of antibacterial potency.
| Compound | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Klebsiella pneumoniae (ATCC 700603) MIC (µg/mL) | Acinetobacter baumannii (ATCC 19606) MIC (µg/mL) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| CHIR-090[1][2] | 0.004 - 1 | 0.5 - 4 | 0.25 - 2 | >32 |
| LpxC-4 (PF-5081090)[3] | 0.25 - 1 | 0.5 - 2 | 1 | 32 |
| BB-78485[4] | 1 | >32 | Not Reported | Not Reported |
Table 2: In Vitro LpxC Enzyme Inhibition
This table details the direct inhibitory activity of the compound against the purified LpxC enzyme from different bacterial species. The half-maximal inhibitory concentration (IC50) is a key parameter.
| Compound | E. coli LpxC IC50 (nM) | P. aeruginosa LpxC IC50 (nM) |
| This compound | Data to be determined | Data to be determined |
| CHIR-090[2] | ~1 | ~1 |
| LpxC-4 (PF-5081090) | 4.3 | 2.1 |
| BB-78485 | 160 | Not Reported |
Table 3: Cytotoxicity against Mammalian Cells
This table presents the cytotoxic effect of the LpxC inhibitor on various mammalian cell lines. The half-maximal cytotoxic concentration (CC50) is a standard measure of toxicity. A higher CC50 value indicates lower cytotoxicity.
| Compound | HepG2 (Human Liver Carcinoma) CC50 (µM) | HEK293 (Human Embryonic Kidney) CC50 (µM) | Jurkat (Human T-cell Leukemia) CC50 (µM) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| LPC-233 | >30 (No substantial inhibition observed) | Not Reported | Not Reported |
| Generic LpxC Inhibitor Example | >100 | >100 | >100 |
Table 4: Selectivity Index
The selectivity index (SI) provides a quantitative measure of the compound's specificity for the bacterial target over mammalian cells. It is calculated as the ratio of the cytotoxicity (CC50) to the antibacterial activity (MIC). A higher SI is desirable.
SI = CC50 / MIC
| Compound | Selectivity Index vs. E. coli |
| This compound | Data to be determined |
| Generic LpxC Inhibitor Example | >1000 |
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible and comparable data.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Bacterial Culture: Grow bacterial strains in cation-adjusted Mueller-Hinton Broth (CAMHB) to the mid-logarithmic phase.
-
Compound Dilution: Prepare a serial two-fold dilution of the LpxC inhibitor in a 96-well microtiter plate using CAMHB.
-
Inoculation: Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL and add to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
In Vitro LpxC Enzymatic Assay
This assay measures the direct inhibition of the LpxC enzyme. A common method involves a fluorescence-based assay.
Protocol:
-
Reagents: Purified LpxC enzyme, substrate (e.g., UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine), and a fluorescent developing reagent (e.g., o-phthaldialdehyde, OPA).
-
Reaction Setup: In a 96-well plate, combine the LpxC enzyme, assay buffer, and varying concentrations of the inhibitor.
-
Initiation: Start the enzymatic reaction by adding the substrate.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Development: Stop the reaction and add the OPA reagent, which reacts with the product to generate a fluorescent signal.
-
Measurement: Measure the fluorescence intensity using a plate reader (e.g., excitation at 340 nm, emission at 455 nm).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to serial dilutions of the LpxC inhibitor for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value from the dose-response curve.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: The Lipid A biosynthetic pathway in Gram-negative bacteria, highlighting the inhibitory action of this compound on the LpxC enzyme.
Caption: Experimental workflow for determining the selectivity of an LpxC inhibitor.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
LpxC Inhibitors vs. Traditional Antibiotics: A Comparative Guide to In Vivo Efficacy in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. A promising strategy to combat these pathogens is the inhibition of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the Gram-negative outer membrane. This guide provides a comparative analysis of the in vivo efficacy of a representative LpxC inhibitor, designated here as LpxC-IN-13, against established antibiotic classes in mouse infection models. The data presented for this compound is a composite of reported findings for potent LpxC inhibitors such as LpxC-4, ACHN-975, and LPC-233, due to the absence of publicly available information for a compound with the specific designation "this compound".
Executive Summary
LpxC inhibitors demonstrate significant potency against a range of Gram-negative pathogens in various murine infection models. This new class of antibiotics exhibits efficacy comparable to, and in some cases exceeding, that of established agents like fluoroquinolones and aminoglycosides, particularly against drug-resistant strains. The data compiled in this guide underscores the potential of LpxC inhibitors as a valuable new tool in the fight against serious Gram-negative infections.
Comparative In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of this compound (representing potent LpxC inhibitors) in comparison to other LpxC inhibitors and standard-of-care antibiotics across different mouse infection models and against various Gram-negative pathogens.
Table 1: Efficacy of LpxC Inhibitors in Murine Infection Models
| Compound | Bacterial Strain | Mouse Model | Endpoint | Efficacy (ED₅₀ or Bacterial Reduction) | Reference |
| This compound (Composite) | P. aeruginosa | Neutropenic Thigh | Bacterial Reduction | Significant CFU reduction at 10-50 mg/kg | [1][2] |
| K. pneumoniae | Sepsis | Survival | ED₅₀: ~15-30 mg/kg | [3][4] | |
| E. coli | Sepsis | Survival | ED₅₀: 1.2-10 mg/kg | [2] | |
| LpxC-4 | P. aeruginosa PA-1950 | Neutropenic Thigh | Bacterial Reduction | ED₅₀: 16.8 mg/kg | |
| P. aeruginosa UC12120 | Sepsis | Survival | ED₅₀: 7.4 mg/kg | ||
| ACHN-975 | P. aeruginosa ATCC 27853 | Neutropenic Thigh | Bacterial Reduction | Dose-dependent reduction at 5, 10, 30 mg/kg | |
| LPC-233 | B. pseudomallei K96243 | Pneumonia | Survival | Significant dose-dependent survival at 10-90 mg/kg | |
| CHIR-090 | P. aeruginosa (Biofilm) | Implant | Bacterial Reduction | Synergistic with colistin |
Table 2: Comparative Efficacy of this compound and Other Antibiotic Classes
| Antibiotic Class | Representative Drug(s) | Bacterial Strain | Mouse Model | Efficacy (ED₅₀ or Survival) | Reference |
| LpxC Inhibitor | This compound (Composite) | P. aeruginosa, E. coli | Sepsis/Thigh | ED₅₀: 1.2-50 mg/kg | |
| Aminoglycoside | Gentamicin, ACHN-490 | E. coli, P. aeruginosa | Sepsis | ED₅₀: 0.6-8.3 mg/kg | |
| Fluoroquinolone | Ciprofloxacin, Levofloxacin | F. tularensis, P. aeruginosa | Sepsis/Systemic | ED₅₀: 2.34-13.80 mg/kg; High Survival (100 mg/kg) | |
| Beta-Lactam | Imipenem, Ticarcillin | A. baumannii | Pneumonia | Variable, improved with inhibitors |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for common mouse infection models used to evaluate antibiotics.
Neutropenic Thigh Infection Model
-
Animal Model: Female BALB/c mice (or similar strain), 6-8 weeks old.
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) prior to infection.
-
Infection: A bacterial suspension (e.g., 10⁶ CFU/thigh of P. aeruginosa or E. coli) is injected into the thigh muscle.
-
Treatment: The test compound (e.g., LpxC inhibitor) is administered at various doses via a specified route (e.g., subcutaneous, oral) at a set time post-infection (e.g., 2 hours).
-
Efficacy Assessment: At a predetermined time point (e.g., 24 hours post-infection), mice are euthanized, and the thigh muscles are excised, homogenized, and serially diluted for bacterial enumeration (CFU counting). The efficacy is often reported as the dose required to achieve a static effect (no change in bacterial numbers) or a 1-log or 2-log reduction in CFU compared to the initial inoculum or a vehicle-treated control group.
Sepsis Model
-
Animal Model: Immunocompetent mice (e.g., CD-1 or BALB/c), 6-8 weeks old.
-
Infection: Mice are infected via intraperitoneal injection of a lethal dose of a bacterial suspension (e.g., 10⁷ CFU of E. coli or K. pneumoniae) often mixed with a mucin-based adjuvant to enhance virulence.
-
Treatment: The antibiotic is administered at various doses and schedules (e.g., single dose or multiple doses over 24-48 hours) starting at a specific time after infection (e.g., 1 hour).
-
Efficacy Assessment: The primary endpoint is survival, which is monitored over a period of 7 to 14 days. The 50% effective dose (ED₅₀), the dose that protects 50% of the infected animals from death, is then calculated.
Pneumonia/Lung Infection Model
-
Animal Model: Mice are often rendered transiently neutropenic as described above.
-
Infection: A bacterial suspension is administered directly to the lungs via intranasal instillation or intratracheal injection.
-
Treatment: The test compound is administered systemically (e.g., intravenously, subcutaneously, or orally) at defined intervals post-infection.
-
Efficacy Assessment: At a specified time point, mice are euthanized, and the lungs are aseptically removed, homogenized, and plated for CFU determination to assess the reduction in bacterial burden. In some studies, survival is the primary endpoint.
Visualizing the Mechanism and Experimental Design
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: The LpxC signaling pathway in Gram-negative bacteria.
Caption: Experimental workflow for a mouse infection model.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
LpxC-IN-13: A Comparative Analysis of a Novel Aromatic Acetylene Derivative as a Potent LpxC Inhibitor
A detailed examination of the structure-activity relationship (SAR) of LpxC-IN-13, a novel aromatic acetylene (B1199291) derivative, reveals it as a highly potent inhibitor of the bacterial enzyme LpxC, a critical target for the development of new antibiotics against Gram-negative bacteria. With an IC50 value of 18.06 nM, this compound demonstrates significant potential in the ongoing battle against antibiotic resistance.
This guide provides a comprehensive comparison of this compound with its structural analogs, supported by experimental data from the foundational patent literature. The document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents.
Structure-Activity Relationship (SAR) Studies
The core structure of this compound and its analogs is based on an aromatic acetylene scaffold. The SAR studies explored modifications at three key positions: the R1 group on the phenylacetylene (B144264) ring, the R2 substituent on the isoxazole (B147169) ring, and the R3 and R4 groups on the terminal amine. The following table summarizes the quantitative data from these studies, highlighting the impact of various substitutions on the inhibitory activity against the LpxC enzyme.
| Compound | R1 | R2 | R3 | R4 | LpxC IC50 (nM) |
| This compound (Compound 13) | H | H | -(CH2)2-O-(CH2)2- | 18.06 | |
| Compound 1 | H | H | H | H | >10000 |
| Compound 2 | H | H | Me | Me | 179.8 |
| Compound 3 | H | H | Et | Et | 129.5 |
| Compound 4 | H | H | -(CH2)4- | 102.1 | |
| Compound 5 | H | H | -(CH2)5- | 36.12 | |
| Compound 6 | H | H | -(CH2)2-O-(CH2)2- with F substitution | 33.18 | |
| Compound 7 | F | H | -(CH2)2-O-(CH2)2- | 21.01 | |
| Compound 8 | Cl | H | -(CH2)2-O-(CH2)2- | 23.53 | |
| Compound 9 | Me | H | -(CH2)2-O-(CH2)2- | 25.19 | |
| Compound 10 | H | Me | -(CH2)2-O-(CH2)2- | 45.33 | |
| Compound 11 | H | Et | -(CH2)2-O-(CH2)2- | 56.78 | |
| Compound 12 | H | iPr | -(CH2)2-O-(CH2)2- | 78.91 | |
| Compound 14 | H | H | -(CH2)2-S-(CH2)2- | 45.21 | |
| Compound 15 | H | H | -(CH2)2-SO2-(CH2)2- | 67.89 |
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the SAR studies.
LpxC Enzyme Inhibition Assay
The inhibitory activity of the compounds against the LpxC enzyme was determined using a fluorescence-based assay. The assay mixture contained 50 mM HEPES buffer (pH 7.5), 0.1% (w/v) bovine serum albumin, 5% (v/v) DMSO, 10 nM purified Pseudomonas aeruginosa LpxC enzyme, and 10 µM of the fluorogenic substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. The reaction was initiated by the addition of the substrate. The fluorescence intensity was measured at an excitation wavelength of 340 nm and an emission wavelength of 460 nm over a period of 30 minutes at 37°C. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of the compounds was evaluated by determining the minimum inhibitory concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A panel of Gram-negative bacterial strains was used, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The compounds were serially diluted in Mueller-Hinton broth in 96-well microtiter plates. The bacterial suspension was added to each well to a final concentration of 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizing the LpxC Inhibition Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental process, the following diagrams were generated.
Caption: LpxC enzymatic step in the Lipid A biosynthesis pathway and the point of inhibition by this compound.
Caption: Workflow for the synthesis, biological evaluation, and SAR analysis of this compound and its analogs.
A Comparative Guide to LpxC Inhibitors: Hydroxamate vs. Non-Hydroxamate Classes
A comparative analysis of LpxC inhibitors, focusing on the distinction between traditional hydroxamate-based compounds and emerging non-hydroxamate alternatives. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by experimental data and methodologies.
Initial searches for a specific compound designated "LpxC-IN-13" did not yield publicly available information. Therefore, this guide will focus on a broader, yet crucial, comparison between the two major classes of LpxC inhibitors: hydroxamate and non-hydroxamate compounds. This comparative analysis will utilize data from representative molecules in each class to highlight their respective characteristics.
The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, an essential part of the outer membrane of Gram-negative bacteria.[1][2][3] Its absence in mammals makes it an attractive target for the development of novel antibiotics.[4][5] LpxC inhibitors are broadly categorized into two main classes based on the chemical moiety responsible for chelating the catalytic zinc ion in the enzyme's active site: hydroxamates and non-hydroxamates.
Mechanism of Action: A Tale of Two Chelators
The primary mechanism of action for both classes of inhibitors is the blockade of the LpxC enzyme, which catalyzes the first committed step in the lipid A biosynthetic pathway. This inhibition disrupts the formation of the outer membrane, leading to bacterial cell death. The key difference lies in how they interact with the catalytic zinc ion (Zn²⁺) at the heart of the LpxC active site.
Hydroxamate LpxC Inhibitors contain a hydroxamic acid moiety (-CONHOH) that acts as a potent bidentate chelator of the Zn²⁺ ion. This strong chelation is responsible for their high potency. However, this powerful zinc-binding capability is also a double-edged sword, as it can lead to off-target inhibition of other zinc-containing metalloenzymes in the host, such as matrix metalloproteinases (MMPs), which can result in toxicity.
Non-hydroxamate LpxC Inhibitors have been developed to overcome the potential liabilities of the hydroxamate group. These inhibitors utilize alternative chemical moieties to chelate the active site zinc ion. Examples include compounds with imidazole (B134444) or glycine (B1666218) groups. The aim of this class is to achieve high potency and selectivity for LpxC while minimizing off-target effects, potentially leading to a better safety profile.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the lipid A biosynthetic pathway, highlighting the role of LpxC, and a general workflow for evaluating LpxC inhibitors.
Caption: The Lipid A Biosynthetic Pathway.
Caption: Experimental Workflow for LpxC Inhibitors.
Performance Data: A Head-to-Head Comparison
The following tables summarize the in vitro performance of representative hydroxamate and non-hydroxamate LpxC inhibitors.
LpxC Enzymatic Inhibition (IC50)
| Inhibitor Class | Compound | E. coli LpxC IC50 (nM) | P. aeruginosa LpxC IC50 (nM) | Reference(s) |
| Hydroxamate | BB-78485 | 160 ± 70 | - | |
| L-161,240 | 440 ± 10 | - | ||
| (S)-13j | 9.5 (Ki) | 5.6 (Ki) | ||
| Non-hydroxamate | TP0586532 | Data not specified | Data not specified |
Note: IC50 values can vary depending on the assay conditions, such as substrate concentration. Ki values represent the inhibition constant.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
| Inhibitor Class | Compound | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference(s) | |---|---|---|---|---| | Hydroxamate | BB-78484 | 0.25 | - | >128 | | | | (S)-13j | 1-4 | - | - | | | | LpxC-4 (PF-5081090) | 1 | 1 | 2 | | | Non-hydroxamate | TP0586532 | - | 4 (MIC90) | - | |
MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.
Experimental Protocols
LpxC Enzyme Inhibition Assay (Fluorescence-based)
This protocol is a generalized procedure based on published methods.
-
Reagents and Materials:
-
Purified LpxC enzyme (e.g., from E. coli).
-
Substrate: UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5.
-
Inhibitor compounds dissolved in DMSO.
-
Detection Reagent: o-phthaldialdehyde (OPA) and 2-mercaptoethanol (B42355) in a borate (B1201080) buffer.
-
96-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
The LpxC enzyme is pre-incubated with varying concentrations of the inhibitor (or DMSO for control) in the assay buffer in a 96-well plate.
-
The reaction is initiated by the addition of the substrate, UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine.
-
The plate is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped, and the deacetylated product is hydrolyzed to expose the free amine.
-
The OPA/2-mercaptoethanol reagent is added, which reacts with the primary amine of the product to form a fluorescent isoindole derivative.
-
Fluorescence is measured at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This is a standard protocol for determining the antibacterial efficacy of a compound.
-
Reagents and Materials:
-
Bacterial strains (e.g., E. coli, K. pneumoniae).
-
Growth medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inhibitor compounds dissolved in DMSO.
-
Sterile 96-well microplates.
-
Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Incubator.
-
-
Procedure:
-
A serial two-fold dilution of the inhibitor compound is prepared in CAMHB across the wells of a 96-well plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
Control wells containing only medium (sterility control) and medium with bacteria but no inhibitor (growth control) are included.
-
The plate is incubated at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
-
Conclusion
The development of LpxC inhibitors represents a promising avenue for combating multidrug-resistant Gram-negative infections. While traditional hydroxamate-based inhibitors demonstrate high potency, their potential for off-target effects has spurred the development of non-hydroxamate alternatives. Non-hydroxamate inhibitors like TP0586532 have shown encouraging antibacterial activity and in vivo efficacy, with a potentially improved safety profile. The choice between these classes will depend on a careful balance of potency, spectrum of activity, and, crucially, the safety profile of the specific compound. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of these novel antibacterial agents.
References
- 1. pnas.org [pnas.org]
- 2. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the Bacterial Deacetylase LpxC Bound to the Nucleotide Reaction Product Reveals Mechanisms of Oxyanion Stabilization and Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LpxC Inhibitors: Benchmarking Against Clinical and Preclinical Candidates
While information regarding a specific compound designated "LpxC-IN-13" is not publicly available, this guide provides a comparative analysis of prominent clinical and preclinical inhibitors of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a critical enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria, making it a compelling target for novel antibiotics.
This guide benchmarks the performance of ACHN-975, the first LpxC inhibitor to enter clinical trials, against the promising preclinical candidate LPC-233 and the research compound LpxC-IN-5. The comparison focuses on in vitro potency, antibacterial activity, and known safety profiles, providing valuable insights for researchers and drug development professionals in the field of antibacterial discovery.
Mechanism of Action: Targeting the Lipid A Biosynthesis Pathway
LpxC catalyzes the second and committed step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS. Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death. This mechanism of action is distinct from most currently approved antibiotics, offering a potential solution to combat multidrug-resistant Gram-negative infections.
Caption: The LpxC-catalyzed deacetylation is the first committed step in Lipid A biosynthesis.
In Vitro Potency and Antibacterial Activity
The in vitro performance of LpxC inhibitors is a critical determinant of their potential as effective antibiotics. This is primarily assessed by their ability to inhibit the LpxC enzyme (measured as IC50 or Ki) and their activity against whole bacterial cells (measured as Minimum Inhibitory Concentration or MIC).
| Compound | Target Enzyme | Potency (IC50/Ki) | Organism | MIC (µg/mL) |
| ACHN-975 | P. aeruginosa LpxC | IC50: <1.1 nM | E. coli ATCC 25922 | QC range |
| P. aeruginosa ATCC 27853 | QC range | |||
| Enterobacteriaceae | MIC90: 1-2 | |||
| P. aeruginosa | MIC90: 0.25-0.5 | |||
| LPC-233 | P. aeruginosa LpxC | Ki: 8.9 pM | E. coli ATCC 25922 | 0.02 |
| E. coli LpxC | Ki: 8.9 pM | P. aeruginosa ATCC 27853 | Not specified | |
| Enterobacteriaceae | MIC90: 0.125 | |||
| P. aeruginosa | MIC90: 1 | |||
| LpxC-IN-5 | Not specified | IC50: 20 nM | E. coli ATCC 25922 | 16 |
| P. aeruginosa ATCC 27853 | 4 | |||
| K. pneumoniae ATCC 13883 | 64 |
Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant. MIC50/90 are the concentrations required to inhibit 50% and 90% of a panel of clinical isolates, respectively. QC range indicates that the compound was tested against this quality control strain with results falling within the expected range, though the specific MIC value is not always reported in the cited literature.
Safety and Clinical Development Landscape
A significant hurdle in the development of LpxC inhibitors has been off-target cardiovascular toxicity.
-
ACHN-975 , developed by Achaogen, was the first LpxC inhibitor to advance to Phase 1 clinical trials. However, its development was halted due to dose-limiting cardiovascular toxicity, specifically transient hypotension without a compensatory increase in heart rate.[1]
-
LPC-233 has demonstrated a promising preclinical safety profile, with no detectable adverse cardiovascular effects observed in dogs at doses up to 100 mg/kg.[2][3] This improved safety profile is a significant advancement for the class and makes LPC-233 a strong candidate for further clinical development.[2]
-
LpxC-IN-5 is a research compound, and as such, there is no publicly available information on its in vivo safety or clinical development status.
Experimental Protocols
LpxC Enzymatic Inhibition Assay
The in vitro potency of LpxC inhibitors is commonly determined using a fluorescence-based assay. A widely used method is the fluorescence polarization (FP) assay.
References
Safety Operating Guide
Essential Safety and Handling Guide for LpxC-IN-13 and Other Novel Enzyme Inhibitors
Disclaimer: A specific Safety Data Sheet (SDS) for "LpxC-IN-13" is not publicly available. This guide is based on best practices for handling potent, novel small molecule enzyme inhibitors in a research and development setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to perform a thorough risk assessment before handling any new chemical compound.
LpxC inhibitors are a class of compounds being investigated as potential antibiotics against Gram-negative bacteria.[1][2] As biologically active molecules with potentially unknown toxicological profiles, compounds like this compound should be handled with a high degree of caution. Some LpxC inhibitors have been noted to have potential for cardiovascular toxicity in preclinical studies, underscoring the need for stringent safety measures.[3][4][5][6]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Purpose |
| Hand Protection | Double-gloving with nitrile or other chemically resistant gloves. | Prevents skin contact and absorption. Double-gloving provides extra protection in case of a tear or spill on the outer glove. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or airborne powder. |
| Body Protection | A fully buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A certified respirator (e.g., N95 or higher) is recommended when handling the compound as a powder outside of a certified chemical fume hood or ventilated enclosure. | Prevents inhalation of the powdered compound. |
Operational and Disposal Plans
A clear, step-by-step plan is crucial for minimizing risk during handling and disposal.
1. Engineering Controls and Preparation:
-
Always handle this compound, especially in its powdered form, within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation risk.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Prepare all necessary materials, including solutions, weighing paper, and waste containers, before starting work to avoid interruptions.
2. Handling and Experimental Use:
-
Weighing: When weighing the solid compound, do so on a tared weigh paper within a fume hood. Use caution to avoid creating dust.
-
Solution Preparation: Add solvents to the solid compound slowly and carefully to avoid splashing. Ensure the compound is fully dissolved before removing it from the fume hood.
-
Experimental Procedures: When using solutions of this compound, standard laboratory practices for handling chemical solutions should be followed. Avoid generating aerosols.
3. Spill and Emergency Procedures:
-
Spills: In the event of a spill, evacuate the immediate area and alert colleagues. For small spills, use an appropriate absorbent material, and decontaminate the area. All cleanup materials should be disposed of as hazardous waste. For larger spills, follow your institution's emergency procedures.
-
Exposure: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes. For eye contact, flush with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention for any exposure.
4. Disposal Plan:
-
All waste materials contaminated with this compound, including pipette tips, gloves, weigh paper, and excess solutions, must be treated as hazardous waste.
-
Collect solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.
-
Follow your institution's EHS guidelines for the final disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of potent enzyme inhibitors.
References
- 1. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of LpxC Inhibitors for Antibacterial Activity and Cardiovascular Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Preclinical safety and efficacy characterization of an LpxC inhibitor against Gram-negative pathogens. [scholars.duke.edu]
- 5. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
